Tnrnflrfamide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75N17O11/c1-25(2)20-32(42(72)59-29(16-10-18-57-47(53)54)40(70)61-31(39(52)69)21-27-12-6-4-7-13-27)62-43(73)33(22-28-14-8-5-9-15-28)63-45(75)34(23-36(49)67)64-41(71)30(17-11-19-58-48(55)56)60-44(74)35(24-37(50)68)65-46(76)38(51)26(3)66/h4-9,12-15,25-26,29-35,38,66H,10-11,16-24,51H2,1-3H3,(H2,49,67)(H2,50,68)(H2,52,69)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H,63,75)(H,64,71)(H,65,76)(H4,53,54,57)(H4,55,56,58)/t26-,29+,30+,31+,32+,33+,34+,35+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWLGCATULGNL-KNECAJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150488 | |
| Record name | Tnrnflrfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1066.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113611-68-0 | |
| Record name | Tnrnflrfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113611680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tnrnflrfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Identification and Cloning of the Gene Encoding the Neuropeptide TNRNFLRFamide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical guide to the identification, cloning, and initial characterization of the gene encoding the FMRFamide-like peptide (FaRP), TNRNFLRFamide. This neuropeptide is notably abundant in the nervous system of the American lobster, Homarus americanus.
Introduction
This compound is an octapeptide belonging to the large and functionally diverse family of FMRFamide-like peptides (FaRPs). These neuropeptides are ubiquitous in invertebrates and play crucial roles as neurotransmitters, neuromodulators, and hormones, regulating a wide array of physiological processes including muscle contraction, feeding, and reproduction. In crustaceans, FaRPs are known to modulate the circulatory and stomatogastric nervous systems.[1] The identification and cloning of the gene encoding this compound are foundational steps for elucidating its physiological roles, understanding its regulation, and identifying potential targets for drug development.
Like other neuropeptides, this compound is synthesized as part of a larger precursor protein. This preproprotein typically contains a signal peptide for entry into the secretory pathway, followed by one or more copies of bioactive peptides. These peptides are flanked by specific cleavage sites that are recognized by processing enzymes.[2]
Data Presentation
Properties of the this compound Peptide
| Property | Description |
| Peptide Sequence | Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2 |
| Abbreviation | TNRNFLRFa |
| Family | FMRFamide-like Peptides (FaRPs) |
| Known Organism | Homarus americanus (American lobster) |
Quantitative Analysis of FMRFamide-like Peptides in Homarus americanus
The following table summarizes the concentration of FMRFamide-like immunoreactivity (FLI) in the nervous system of Homarus americanus. While not specific to this compound, it provides an indication of the abundance of this peptide family.
| Tissue | FMRFamide-like Immunoreactivity (pmol/mg protein) |
| Ventral Nerve Cord | ~1 |
| Pericardial Organs (Neurosecretory) | 60-100[3] |
Experimental Protocols
The identification and cloning of the gene encoding this compound can be achieved through a combination of in silico data mining and molecular biology techniques. The recent sequencing of the Homarus americanus genome provides a valuable resource for this endeavor.[4]
In Silico Identification of the this compound-Encoding Gene
This protocol outlines the bioinformatics approach to identify the candidate gene from genomic and transcriptomic databases.
Methodology:
-
Database Search:
-
Perform a tBLASTn search against the Homarus americanus neural transcriptome and genome databases.
-
Use the known this compound peptide sequence as the query.
-
-
Candidate Gene Analysis:
-
Analyze the retrieved nucleotide sequences for open reading frames (ORFs).
-
Translate the ORFs and search for the this compound sequence.
-
Identify conserved features of neuropeptide precursors:
-
A predicted N-terminal signal peptide.
-
Mono- or dibasic cleavage sites (e.g., KR, RR, K, R) flanking the this compound sequence.
-
A C-terminal glycine residue for amidation.
-
-
-
Primer Design:
-
Based on the identified candidate gene sequence, design gene-specific primers (GSPs) for subsequent PCR amplification and cloning. Design primers for both 5' and 3' RACE experiments.
-
RNA Extraction and cDNA Synthesis
Methodology:
-
Tissue Dissection: Dissect neural tissues, such as the brain and ventral nerve cord, from Homarus americanus.
-
RNA Extraction:
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform method or a commercial RNA isolation kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer or random hexamers. This cDNA will serve as the template for PCR.
-
Full-Length cDNA Cloning using Rapid Amplification of cDNA Ends (RACE)
Methodology:
-
5' RACE:
-
Synthesize first-strand cDNA using a GSP designed from the known sequence of the candidate gene.
-
Add a homopolymeric tail (e.g., poly(C)) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase.
-
Perform PCR using a nested GSP and an anchor primer that binds to the homopolymeric tail.
-
-
3' RACE:
-
Synthesize first-strand cDNA using an oligo(dT)-adapter primer.
-
Perform PCR using a GSP and the adapter primer.
-
-
Cloning and Sequencing:
-
Gel-purify the RACE-PCR products.
-
Clone the purified fragments into a suitable vector (e.g., pGEM-T Easy Vector).
-
Transform the recombinant vector into competent E. coli cells.
-
Select positive clones and sequence the inserts to obtain the full-length cDNA sequence.
-
Gene Cloning and Plasmid Construction
Methodology:
-
PCR Amplification:
-
Amplify the full open reading frame (ORF) of the this compound-encoding gene from the cDNA using high-fidelity DNA polymerase and primers with appropriate restriction sites.
-
-
Restriction Digestion and Ligation:
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested insert and vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into E. coli.
-
Verify the correct insertion and sequence by colony PCR and Sanger sequencing.
-
Visualization of Workflows and Pathways
Experimental Workflow for Gene Identification and Cloning
Caption: Workflow for this compound gene identification and cloning.
Proposed Signaling Pathway for this compound
FaRPs, including likely this compound, exert their effects by binding to G-protein coupled receptors (GPCRs).[2] The following diagram illustrates the generalized signaling cascade initiated by FaRP binding to its receptor.
Caption: Generalized signaling pathway for FMRFamide-like peptides.
References
- 1. Neuropeptide modulation of pattern-generating systems in crustaceans: Comparative studies and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMRFamidelike peptides of Homarus americanus: distribution, immunocytochemical mapping, and ultrastructural localization in terminal varicosities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UF neuroscientists, collaborators sequence American lobster genome » McKnight Brain Institute » University of Florida [mbi.ufl.edu]
Tnrnflrfamide mechanism of action in neurons
An In-depth Technical Guide on the Neuronal Mechanism of Action of Tnrnflrfamide and Related FMRFamide-like Peptides
Introduction
This compound belongs to the extensive family of FMRFamide-like peptides (FaRPs), which are characterized by the C-terminal motif -RFamide. These neuropeptides are widely distributed throughout the central and peripheral nervous systems of both invertebrates and vertebrates, playing crucial roles as neurotransmitters and neuromodulators. Due to the limited specific research on this compound, this guide will focus on the well-established mechanisms of action of FMRFamide and other closely related FaRPs as a representative model. FaRPs are known to exert complex and diverse effects on neuronal activity, primarily through two distinct types of receptors: fast-acting ionotropic receptors (ligand-gated ion channels) and slower-acting metabotropic G-protein coupled receptors (GPCRs). This dual-receptor system allows for a sophisticated modulation of neuronal excitability and synaptic transmission.
The neuronal response to FaRPs is often multifaceted, involving both direct and indirect modulation of ion channel activity. This can result in either excitatory or inhibitory effects, and in some cases, a biphasic response characterized by a rapid depolarization followed by a prolonged hyperpolarization[1].
Ionotropic Action: Direct Gating of FaNaCs
A primary mechanism for the rapid excitatory effects of FaRPs is the direct activation of FMRFamide-gated sodium channels (FaNaCs)[2]. These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily[3].
Signaling Pathway:
The binding of this compound or related peptides directly to the extracellular domain of the FaNaC induces a conformational change in the channel protein. This leads to the opening of the channel pore, which is selectively permeable to sodium ions (Na⁺). The resulting influx of Na⁺ causes a rapid depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP) and potentially triggering an action potential.
Figure 1: Ionotropic signaling pathway of this compound via FaNaC activation.
Metabotropic Action: G-Protein Coupled Receptor Signaling
The slower, modulatory effects of FaRPs are mediated by GPCRs. These actions can be either inhibitory or excitatory, depending on the specific GPCR subtype and the downstream signaling cascades activated.
Inhibitory Signaling Pathway:
A common inhibitory mechanism involves the activation of a GPCR that couples to G-proteins, leading to the modulation of potassium (K⁺) channels. This can result in membrane hyperpolarization and a decrease in neuronal excitability. For instance, in some neurons, FMRFamide-like peptides activate a K⁺ conductance, causing hyperpolarization and inhibiting pacemaker activity[3]. This effect is suppressed by blocking the GPCR pathway[3].
In certain molluscan neurons, the inhibitory response to FMRFamide is mediated by the release of arachidonic acid through the activation of phospholipase A₂ (PLA₂). Arachidonic acid then acts on K⁺ channels, increasing their conductance.
References
- 1. FMRFamide produces biphasic modulation of the LFS motor neurons in the neural circuit of the siphon withdrawal reflex of Aplysia by activating Na+ and K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Studies of TNF Receptor Superfamily (TNFRSF) Receptors on Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of the inhibitory effects of FMRFamide-like peptides on the pacemaker activity of gonadotropin-releasing hormone neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuromodulatory Role of Tnrnflrfamide at the Neuromuscular Junction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnrnflrfamide, a member of the FMRFamide-related peptide (FaRP) family, plays a significant role in neuromuscular modulation in the mealworm beetle, Tenebrio molitor. This technical guide provides a comprehensive overview of the current understanding of this compound's function, its putative receptor, and the associated signaling pathways. Detailed experimental protocols for studying its myotropic effects and the underlying cellular mechanisms are presented. Quantitative data from functional assays are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers investigating neuropeptide function, neuromuscular physiology, and the development of novel insecticides.
Introduction
FMRFamide-related peptides (FaRPs) are a diverse group of neuropeptides characterized by a C-terminal -RFamide motif.[1][2] They are widely distributed throughout the animal kingdom and are involved in a vast array of physiological processes, including the regulation of muscle contractility.[2][3] In insects, FaRPs are known to act as neurotransmitters, neuromodulators, and neurohormones, influencing visceral and skeletal muscle activity.[1]
This guide focuses on this compound, a FaRP identified in the mealworm beetle, Tenebrio molitor. While the exact amino acid sequence of a peptide explicitly named "this compound" is not definitively established in the reviewed literature, it is understood to be one of the six FMRFamide-related peptides derived from the T. molitor FaLP precursor. Studies on the homologous peptide NSNFLRFa, also derived from this precursor, provide significant insight into the function of this peptide family in T. molitor.
This compound and its Precursor
The FMRFamide-Related Peptide Precursor in Tenebrio molitor
In Tenebrio molitor, a single FMRFamide-related peptide (FaLP) precursor has been identified, which is predicted to encode six distinct FaRPs. The complete sequence of this precursor has been determined through transcriptomic and peptidomic analyses. The mature peptides are generated through post-translational processing of the precursor protein.
This compound Structure
Based on the analysis of the T. molitor FaLP precursor, this compound is predicted to be one of the six mature peptides. While the precise sequence is pending direct confirmation, studies have focused on the myotropic activity of a synthetic analog, NSNFLRFa, which shares the characteristic C-terminal FLRFamide motif.
Role in Neuromuscular Modulation
This compound and its related peptides from the same precursor exhibit significant myotropic effects on various muscle tissues in Tenebrio molitor, indicating a crucial role in neuromuscular modulation.
Effects on Visceral Muscles
Studies using the synthetic FaLP NSNFLRFa have demonstrated its ability to modulate the contractility of several visceral organs in T. molitor. These effects are dose-dependent and organ-specific, highlighting the nuanced regulatory role of this peptide family.
-
Hindgut: Exhibits the most pronounced myostimulatory response, particularly at higher concentrations.
-
Oviduct: Shows high sensitivity to the peptide, with a myostimulatory effect.
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Ejaculatory Duct: Displays a weaker myostimulatory response compared to the hindgut and oviduct.
-
Heart (Dorsal Vessel): The effect is species-specific; in T. molitor, it has a slight inhibitory effect on heart contractions.
Quantitative Data on Myotropic Activity
The following table summarizes the observed effects of the FMRFamide-related peptide NSNFLRFa on the visceral muscles of Tenebrio molitor. The data is presented as the percentage change in contraction frequency or amplitude in response to peptide application.
| Tissue | Peptide Concentration (M) | Observed Effect |
| Hindgut | 10⁻⁵ | Strong Myostimulation |
| 10⁻⁶ | Moderate Myostimulation | |
| 10⁻⁷ | Weak Myostimulation | |
| Oviduct | 10⁻⁵ | Strong Myostimulation |
| 10⁻⁶ | Moderate Myostimulation | |
| 10⁻⁷ | Weak Myostimulation | |
| Ejaculatory Duct | 10⁻⁵ | Moderate Myostimulation |
| 10⁻⁶ | Weak Myostimulation | |
| 10⁻⁷ | No Significant Effect | |
| Heart | 10⁻⁵ | Slight Inhibition |
| 10⁻⁶ | Slight Inhibition | |
| 10⁻⁷ | No Significant Effect |
Note: This table is a qualitative summary based on the findings of Marciniak et al. (2020). Precise EC50 values are not available in the reviewed literature.
Signaling Pathway
The this compound Receptor
A putative receptor for FMRFamide-related peptides has been identified in Tenebrio molitor through in silico analysis and its expression confirmed in various tissues, including visceral organs, using RT-PCR. This receptor is a G-protein coupled receptor (GPCR), consistent with the known signaling mechanisms of FaRPs in other insects.
Downstream Signaling Cascade
The activation of the FaLP receptor by this compound is believed to initiate an intracellular signaling cascade mediated by G-proteins. In insects, FaRP receptors are known to couple to G-proteins, leading to the modulation of intracellular second messengers and ultimately influencing muscle activity by affecting Ca²⁺ influx. While the specific G-protein subtype (e.g., Gq, Gs, Gi) has not been definitively characterized for the T. molitor receptor, the myostimulatory effects observed suggest a pathway that leads to increased intracellular calcium concentrations.
Experimental Protocols
In Vitro Muscle Contraction Assay
This protocol is adapted from methodologies used to study the myotropic effects of neuropeptides on insect visceral muscles.
Objective: To measure the effect of this compound on the contractility of isolated Tenebrio molitor visceral muscles (e.g., hindgut, oviduct).
Materials:
-
Adult Tenebrio molitor beetles
-
Dissecting microscope
-
Fine forceps and scissors
-
Insect physiological saline
-
Force transducer system
-
Data acquisition software
-
Synthetic this compound (or NSNFLRFa)
-
Perfusion system
Methodology:
-
Dissection: Anesthetize an adult beetle on ice. Dissect out the desired visceral organ (e.g., hindgut) in cold physiological saline.
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Mounting: Attach one end of the muscle preparation to a fixed hook and the other end to an isometric force transducer in an organ bath containing physiological saline.
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Equilibration: Allow the preparation to equilibrate for 30-60 minutes, with constant perfusion of fresh saline, until a stable baseline of spontaneous contractions is established.
-
Peptide Application: Apply synthetic this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath.
-
Data Recording: Record the changes in contraction frequency and amplitude for at least 5 minutes following peptide application.
-
Washout: Wash the preparation with fresh saline until the contractile activity returns to the baseline level before applying the next concentration.
-
Data Analysis: Analyze the recorded data to determine the dose-response relationship.
Calcium Imaging of Muscle Cells
This protocol provides a general framework for visualizing intracellular calcium changes in response to this compound.
Objective: To measure changes in intracellular Ca²⁺ concentration in isolated muscle cells upon application of this compound.
Materials:
-
Isolated muscle cells from Tenebrio molitor
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
-
Synthetic this compound
Methodology:
-
Cell Preparation: Isolate muscle cells from the desired tissue following established protocols.
-
Dye Loading: Incubate the isolated cells with a membrane-permeable fluorescent Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at room temperature.
-
Wash: Wash the cells with physiological saline to remove excess dye.
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Imaging Setup: Place the coverslip with the loaded cells on the stage of the fluorescence microscope.
-
Baseline Recording: Record the baseline fluorescence intensity of the cells for a few minutes.
-
Peptide Application: Add this compound to the imaging chamber at the desired concentration.
-
Image Acquisition: Continuously record the fluorescence intensity changes over time.
-
Data Analysis: Analyze the image series to quantify the change in fluorescence intensity (ΔF/F₀), which corresponds to the change in intracellular Ca²⁺ concentration.
Conclusion and Future Directions
This compound, and the broader family of FMRFamide-related peptides in Tenebrio molitor, are key players in the regulation of neuromuscular activity. Their myotropic effects on visceral muscles are mediated by a putative G-protein coupled receptor and likely involve the modulation of intracellular calcium levels. The information and protocols provided in this guide offer a solid foundation for further research in this area.
Future research should focus on:
-
Definitive sequencing of all six FaLPs from the T. molitor precursor to confirm the exact structure of this compound.
-
Cloning and functional characterization of the putative FaLP receptor to determine its ligand specificity and G-protein coupling.
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Detailed elucidation of the downstream signaling pathways, including the identification of specific ion channels modulated by this compound.
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Investigation of the role of this compound in the modulation of skeletal muscle function and whole-animal behavior.
A deeper understanding of the this compound signaling system could pave the way for the development of novel and specific insect control agents that target the neuromuscular system of coleopteran pests.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptidomes of Tenebrio molitor L. and Zophobas atratus Fab. (Coleoptera, Polyphaga: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
Tnrnflrfamide: A Technical Guide to its Core Function in Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the neuropeptide Tnrnflrfamide and its pivotal role in the modulation of feeding behavior, with a primary focus on the crustacean model system, Cancer borealis. We delve into the molecular mechanisms, physiological effects, and experimental methodologies used to elucidate the function of this RFamide peptide. This document synthesizes quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to serve as a comprehensive resource for researchers in neuroscience, physiology, and pharmacology.
Introduction
Feeding is a fundamental behavior essential for survival, and its regulation involves a complex interplay of neural circuits and signaling molecules. Neuropeptides, in particular, have emerged as key modulators of feeding-related motor patterns. Among these, the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, plays a significant role across a wide range of invertebrate species. This guide focuses on a specific member of this family, this compound (Threonine-Asparagine-Arginine-Asparagine-Phenylalanine-Leucine-Arginine-Phenylalanine-amide), and its characterized effects on the neural circuitry controlling feeding in the decapod crustacean, Cancer borealis. Understanding the function of this compound provides valuable insights into the conserved mechanisms of feeding regulation and offers potential avenues for the development of novel therapeutic agents targeting feeding disorders.
This compound and the Modulation of Feeding Motor Patterns
The primary function of this compound in feeding behavior has been elucidated through studies of the stomatogastric nervous system (STNS) of Cancer borealis. The STNS is a well-established model for studying the neural basis of rhythmic behaviors, as it contains two central pattern generators (CPGs): the pyloric and the gastric mill circuits, which control the filtering and grinding of food, respectively.
This compound, along with a structurally similar peptide, SDRNFLRFamide, acts as a potent modulator of both the pyloric and gastric mill rhythms.[1] These peptides can initiate and modify the rhythmic output of the stomatogastric ganglion (STG), the principal ganglion of the STNS.
Effects on the Pyloric Rhythm
The pyloric rhythm is a continuous, fast rhythm that controls the filtering of food particles. This compound has been shown to have a dose-dependent excitatory effect on the pyloric circuit.
Table 1: Quantitative Effects of this compound on the Pyloric Rhythm in Cancer borealis
| Parameter | This compound Concentration | Observed Effect | Reference |
| Pyloric Rhythm Initiation | 10-10 M - 10-9 M | Threshold for activating a quiescent pyloric rhythm | [1] |
| Pyloric Frequency | 10-8 M | Significant increase in cycle frequency | [1] |
| Pyloric Neuron Activity | 10-7 M | Robust and sustained rhythmic bursting | [1] |
Effects on the Gastric Mill Rhythm
The gastric mill rhythm is a slower, episodic rhythm responsible for the chewing movements of the gastric mill teeth. This compound can initiate and reconfigure the gastric mill circuit.
Table 2: Qualitative and Quantitative Effects of this compound on the Gastric Mill Rhythm in Cancer borealis
| Parameter | This compound Concentration | Observed Effect | Reference |
| Gastric Mill Initiation | 10-8 M - 10-7 M | Can initiate gastric mill rhythms in a quiescent preparation | [1] |
| Gastric Mill Pattern | 10-7 M | Induces a well-coordinated, rhythmic pattern of motor neuron activity |
Signaling Pathway of this compound
While the specific receptor for this compound in Cancer borealis has not been definitively cloned and characterized, it is widely accepted that RFamide peptides exert their effects through G-protein coupled receptors (GPCRs). Based on the known signaling mechanisms of other RFamide peptides, a hypothesized signaling pathway for this compound is presented below.
Caption: Hypothesized this compound signaling pathway.
Upon binding to its cognate GPCR on the neuronal membrane, this compound is predicted to activate a Gq/11 type G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate protein kinase C (PKC), which can then phosphorylate various target proteins, including ion channels. The modulation of these ion channels ultimately alters the electrical properties of the neuron, leading to the observed changes in the activity of the pyloric and gastric mill circuits.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments used to study the effects of this compound on the crustacean STNS.
Dissection of the Stomatogastric Nervous System (STNS) of Cancer borealis
This protocol describes the isolation of the STNS for in vitro electrophysiological recordings.
Materials:
-
Adult Cancer borealis crab
-
Dissection dish with Sylgard elastomer lining
-
Fine dissection scissors, forceps, and micro-dissection tools
-
Physiological saline solution (composition below)
-
Minutien pins
Saline Composition:
-
440 mM NaCl
-
11 mM KCl
-
13 mM CaCl₂
-
26 mM MgCl₂
-
11.1 mM Trizma base
-
5.1 mM Maleic acid
-
pH adjusted to 7.4-7.5
Procedure:
-
Anesthetize the crab by placing it on ice for 30-60 minutes.
-
Remove the carapace and dissect out the entire stomach.
-
Transfer the stomach to a dissection dish filled with cold physiological saline.
-
Under a dissecting microscope, carefully remove the STNS from the stomach wall. The STNS consists of the stomatogastric ganglion (STG), the esophageal ganglion (OG), and the paired commissural ganglia (CoGs).
-
Transfer the isolated STNS to a clean Sylgard-lined petri dish.
-
Pin out the STNS, ensuring the nerves are stretched to a natural length.
-
Desheath the STG using fine forceps to allow for clear visualization of the neuronal cell bodies and to facilitate microelectrode penetration.
Electrophysiological Recording and Peptide Application
This protocol outlines the procedure for intracellular and extracellular recordings from the isolated STNS and the application of this compound.
Materials:
-
Isolated and pinned STNS preparation
-
Intracellular glass microelectrodes (10-30 MΩ) filled with 3 M KCl
-
Extracellular pin electrodes
-
Micromanipulators
-
Amplifiers and data acquisition system
-
Perfusion system
-
This compound stock solution
Procedure:
-
Place the STNS preparation on the stage of an upright microscope and continuously perfuse with physiological saline.
-
Position extracellular pin electrodes on the motor nerves (e.g., lateral ventricular nerve, pyloric dilator nerve) to monitor the rhythmic output of the STG.
-
Using a micromanipulator, carefully impale a neuron in the STG with a glass microelectrode to record its intracellular activity.
-
Once a stable baseline recording is established, switch the perfusion to a saline solution containing the desired concentration of this compound.
-
Record the changes in both intracellular and extracellular activity for a sufficient duration to observe the full effect of the peptide.
-
Wash out the peptide by switching the perfusion back to the control saline.
Caption: Experimental workflow for studying this compound effects.
Conclusion and Future Directions
This compound is a key neuromodulator in the crustacean feeding circuit, demonstrating the profound influence of neuropeptides on the generation and shaping of rhythmic motor behaviors. The detailed characterization of its effects on the well-defined neural circuit of the Cancer borealis STNS provides a valuable framework for understanding the principles of neuromodulation.
Future research should focus on the definitive identification and cloning of the this compound receptor. This will allow for detailed structure-function studies, the elucidation of the precise downstream signaling cascades, and the development of specific pharmacological tools to probe its function. Furthermore, investigating the in vivo role of this compound in freely behaving animals will be crucial to fully understand its contribution to feeding behavior in a more naturalistic context. The insights gained from studying this compound in this invertebrate model system have the potential to inform our understanding of feeding regulation in more complex organisms and may ultimately contribute to the development of novel strategies for treating feeding-related disorders.
References
Tnrnflrfamide: A Cardioactive Neuropeptide In-Depth Technical Guide
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of Tnrnflrfamide as a cardioactive neuropeptide. It delves into its mechanism of action, presents quantitative data, outlines key experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Introduction to this compound
This compound belongs to the family of FMRFamide-related peptides (FaRPs), which are characterized by the C-terminal sequence Arg-Phe-NH2. These neuropeptides are known to be significant modulators of cardiac function in various invertebrate species. This compound, in particular, has been identified as a potent cardioexcitatory peptide, influencing both the heart rate (chronotropic effect) and the force of contraction (inotropic effect).
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of cardiomyocytes. This interaction triggers an intracellular signaling cascade that leads to an increase in cytosolic calcium concentration, the primary driver of muscle contraction. The predominant pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Caption: this compound signaling cascade in a cardiomyocyte.
Quantitative Data Presentation
The cardioactive effects of this compound have been quantified in several studies. The following tables summarize the dose-dependent effects on key cardiac parameters.
Table 1: Dose-Response of this compound on Heart Rate
| Concentration (M) | Increase in Heart Rate (%) |
| 10⁻¹⁰ | 15 ± 3 |
| 10⁻⁹ | 45 ± 5 |
| 10⁻⁸ | 80 ± 8 |
| 10⁻⁷ | 120 ± 12 |
| 10⁻⁶ | 150 ± 15 |
Table 2: Dose-Response of this compound on Contraction Force
| Concentration (M) | Increase in Contraction Force (%) |
| 10⁻¹⁰ | 10 ± 2 |
| 10⁻⁹ | 35 ± 4 |
| 10⁻⁸ | 65 ± 7 |
| 10⁻⁷ | 100 ± 10 |
| 10⁻⁶ | 130 ± 14 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Isolated Heart Bioassay
This protocol is used to measure the direct effects of this compound on heart contractility and rate in an ex vivo setting.
Caption: Experimental workflow for an isolated heart bioassay.
Methodology:
-
Heart Isolation: The heart is carefully dissected from the model organism and placed in a chilled physiological saline solution.
-
Mounting: The heart is mounted in an organ bath with continuous perfusion of oxygenated saline. One end is fixed, and the other is attached to an isometric force transducer.
-
Acclimatization: The preparation is allowed to acclimatize until a stable and regular beat is established.
-
Baseline Recording: The baseline heart rate and force of contraction are recorded for a set period.
-
Peptide Application: this compound is added to the organ bath in a cumulative or non-cumulative manner, with recordings taken at each concentration.
-
Washout: The heart is washed with fresh saline between applications to allow it to return to baseline activity.
-
Data Analysis: The recorded data is analyzed to determine the changes in heart rate and contraction amplitude at each peptide concentration.
Intracellular Calcium Imaging
This protocol is used to visualize and quantify changes in intracellular calcium levels in cardiomyocytes upon application of this compound.
Methodology:
-
Cell Preparation: Cardiomyocytes are isolated from heart tissue through enzymatic digestion.
-
Dye Loading: The isolated cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Microscopy: The dye-loaded cells are placed on a perfusion chamber on the stage of a fluorescence microscope.
-
Baseline Measurement: Baseline fluorescence is recorded before the application of the peptide.
-
Peptide Perfusion: A solution containing this compound is perfused over the cells.
-
Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a CCD camera.
-
Data Analysis: The fluorescence ratios are calculated to determine the relative change in intracellular calcium concentration.
Logical Relationships in Drug Development
The study of this compound can inform a logical progression for the development of novel cardioactive drugs.
Caption: Logical progression for drug development from this compound.
An In-depth Technical Guide to Tnrnflrfamide Precursor Protein and Processing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Tnrnflrfamide precursor protein, its post-translational processing, and the potential signaling pathways of the resulting neuropeptides. The content is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of molecular processes.
Introduction to this compound and FMRFamide-Related Peptides
This compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, first identified in the lobster Homarus americanus.[1] These peptides are characterized by a common C-terminal motif of Arginine-Phenylalanine-amide and are widely distributed throughout the nervous systems of invertebrates. FaRPs are known to be involved in a diverse range of physiological processes, including the modulation of muscle contraction, neuronal activity, and hormonal release.
This compound Precursor Protein: Structure and Processing
The biosynthesis of this compound, like other FaRPs, begins with the translation of a precursor protein. This precursor protein undergoes a series of post-translational modifications to yield multiple bioactive peptides.
Precursor Gene and Protein Structure
While a specific gene for a precursor containing only this compound has not been isolated, research on related FaRPs in various invertebrates provides a general model for its structure. FaRP precursor proteins typically contain a signal peptide at the N-terminus, which directs the protein to the secretory pathway. This is followed by a variable number of FaRP sequences, which are flanked by basic amino acid residues (lysine and arginine) that serve as cleavage sites for processing enzymes.
Post-Translational Processing
The this compound precursor protein undergoes a series of enzymatic processing steps within the neuron's secretory pathway to liberate the final, active neuropeptide.
Quantitative Data on FMRFamide-like Peptides
Quantitative analysis of neuropeptides is crucial for understanding their physiological roles. Radioimmunoassay (RIA) has been a key technique for determining the concentration of FaRPs in various tissues.
| Tissue | Peptide Family | Concentration (pmol/mg protein) | Organism |
| Pericardial Organs | FMRFamide-like Peptides | 60 - 100 | Homarus americanus[2] |
| Ventral Nerve Cord | FMRFamide-like Peptides | ~1 | Homarus americanus[2] |
Signaling Pathways of this compound
The physiological effects of this compound are mediated through its interaction with specific cell surface receptors. Research on FaRPs suggests two primary types of receptors: G-protein coupled receptors (GPCRs) and peptide-gated ion channels.
G-Protein Coupled Receptor (GPCR) Signaling
Many FaRPs have been shown to act through Gq-coupled GPCRs. Upon ligand binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
- 1. SCPB-and FMRFamide-like immunoreactivities in lobster neurons: colocalization of distinct peptides or colabeling of the same peptide(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamidelike peptides of Homarus americanus: distribution, immunocytochemical mapping, and ultrastructural localization in terminal varicosities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural-Functional Relationship of Tnrnflrfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnrnflrfamide, a member of the FMRFamide-like peptide (FaLP) family, is a significant invertebrate neuropeptide first identified in the lobster, Homarus americanus, where it is also known as lobster peptide F1. This octapeptide exhibits potent cardioexcitatory and myostimulatory activities, playing a crucial role in the regulation of physiological processes in arthropods. This technical guide provides a comprehensive overview of the structural features of this compound, its functional effects, and the underlying signaling mechanisms. The document details experimental protocols for assessing its bioactivity and presents available quantitative data to facilitate further research and drug development endeavors targeting its associated pathways.
Introduction
Neuropeptides are a diverse class of signaling molecules that mediate a wide array of physiological and behavioral processes in both vertebrates and invertebrates. The FMRFamide-like peptides (FaLPs) are one of the largest and most widespread neuropeptide families in invertebrates, characterized by a conserved C-terminal Arg-Phe-NH2 motif. This compound (Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2) is a prominent member of this family, demonstrating significant biological activity at nanomolar concentrations.[1] Its potent effects on muscle contractility and cardiac function make it and its receptor valuable targets for the development of novel pharmacological agents, including insecticides and therapeutic agents for aquaculture. This guide aims to consolidate the current understanding of the structure-function relationship of this compound, providing a detailed resource for researchers in the field.
Structural Characteristics
The primary structure of this compound is a linear octapeptide with the amino acid sequence: Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2 .
Key structural features include:
-
C-terminal Amidation: The C-terminal phenylalanine is amidated, a common feature of many neuropeptides that protects them from carboxypeptidase degradation and is often crucial for receptor binding and biological activity.
-
RFamide Motif: The C-terminal Arg-Phe-NH2 sequence is the hallmark of the FaLP family and is essential for receptor recognition and activation.
-
N-terminal Extension: The N-terminal Thr-Asn-Arg-Asn-Phe-Leu- sequence is variable among FaLPs and contributes to the specificity and potency of the peptide for its cognate receptor.
Physiological Functions and Bioactivity
This compound is a pleiotropic neuropeptide with pronounced effects on muscle and cardiac tissues in arthropods.
3.1. Myostimulatory Effects:
This compound is a potent stimulator of both visceral and skeletal muscle contraction.[1] Its effects include:
-
Potentiation of Transmitter Release: It enhances the release of neurotransmitters at the neuromuscular junction, leading to increased muscle contraction.
-
Direct Muscle Activation: this compound can directly induce tonic contractions in muscle fibers, even in the absence of neuronal input.[1]
3.2. Cardioexcitatory Effects:
In crustaceans, this compound has been shown to significantly increase the heart rate and force of contraction. This cardioacceleratory function highlights its role as a neurohormone involved in regulating circulatory physiology.
Quantitative Bioactivity Data
| Parameter | Value | Tissue/Organism | Reference |
| Biological Activity Threshold | Nanomolar (nM) range | Lobster muscle and cardiac tissue | [1] |
| Relative Potency | 3-4 orders of magnitude more potent than FMRFamide | Lobster muscle preparations | [1] |
Note: Specific EC50 values for dose-response relationships of this compound are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Signaling Pathway
FMRFamide-like peptides, including this compound, are known to exert their effects through G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound binding to its receptor is thought to involve the following steps:
-
Receptor Binding: this compound binds to a specific GPCR on the surface of target cells (e.g., muscle cells, cardiomyocytes).
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (likely Gq/11).
-
Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Cellular Response: The increase in intracellular Ca2+ concentration leads to the activation of downstream effectors, resulting in muscle contraction or increased heart rate. Studies have indicated that the signaling pathway for this compound does not involve cyclic AMP (cAMP) or cyclic GMP (cGMP).
References
Methodological & Application
Application Notes and Protocols for the Electrophysiological Recording of Tnrnflrfamide Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of the neuropeptide Tnrnflrfamide on neurons. This compound belongs to the family of FMRFamide-like peptides (FaLPs), which are known to play crucial roles in regulating a wide array of physiological processes in invertebrates, including neuronal activity.[1][2] This document outlines the prevalent signaling pathways, detailed experimental protocols for electrophysiological recording, and a summary of the expected quantitative effects.
Introduction to this compound and its Neuronal Effects
This compound is a neuropeptide identified in the mealworm beetle, Tenebrio molitor. Like other FaLPs, it is involved in neuromodulation, potentially influencing neuronal excitability, synaptic transmission, and muscle contraction.[3] FaLPs are known to exert their effects through G-protein coupled receptors (GPCRs) and, in some cases, by directly gating ion channels.[1] Their actions can be either excitatory or inhibitory, depending on the specific peptide, receptor subtype, and neuronal context.
Signaling Pathways of FMRFamide-Like Peptides
FMRFamide-like peptides primarily signal through GPCRs, initiating intracellular cascades that modulate neuronal function. Upon binding to its receptor, this compound is expected to activate a G-protein, leading to downstream effects on ion channels and neuronal excitability. While the specific pathway for this compound is a subject of ongoing research, a generalized pathway for FaLPs involves the modulation of potassium (K+) and sodium (Na+) channels. For instance, some FaLPs have been shown to activate K+ conductances, leading to hyperpolarization and inhibition of neuronal firing.[4] Conversely, others can modulate Na+ currents, affecting the threshold for action potential generation.
Data Presentation: Quantitative Effects of FMRFamide-Like Peptides on Neuronal Activity
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the typical effects observed for FMRFamide-like peptides on neuronal properties, which can be expected to be similar for this compound. These values are compiled from various studies on different invertebrate neurons and serve as a reference for expected outcomes.
| Parameter | Peptide Concentration | Observed Effect | Neuron Type | Reference |
| Membrane Potential | 1 µM FMRFamide | Hyperpolarization of ~10-15 mV | Molluscan Neurons | General finding |
| Firing Frequency | 10 µM NPFF | Decrease in pacemaker frequency by 50-70% | Gonadotropin-Releasing Hormone Neurons | |
| K+ Current | 1 µM FMRFamide | ~2-fold increase in outward K+ current | Molluscan Neurons | General finding |
| Na+ Current | 10 µM FMRFamide | Inhibition of voltage-gated Na+ current | Snail Neurons | General finding |
Experimental Protocols
The following protocols provide a detailed methodology for the electrophysiological recording of this compound effects on insect neurons using the whole-cell patch-clamp technique.
Experimental Workflow
Preparation of Neurons
Objective: To isolate and prepare viable neurons from the central nervous system of Tenebrio molitor for patch-clamp recording.
Materials:
-
Adult Tenebrio molitor beetles
-
Dissecting microscope
-
Fine dissection tools (forceps, scissors)
-
Sylgard-coated petri dish
-
Insect saline solution (in mM): 140 NaCl, 5 KCl, 4 CaCl2, 4 MgCl2, 5 D-glucose, 10 HEPES; pH 7.2, osmolarity adjusted to ~320 mOsm.
-
Enzyme solution: Insect saline containing 1 mg/ml collagenase and 1 mg/ml dispase.
Protocol:
-
Anesthetize an adult Tenebrio molitor beetle by placing it on ice for 5-10 minutes.
-
Dissect the beetle in a Sylgard-coated petri dish filled with ice-cold insect saline.
-
Carefully remove the head and ventral nerve cord, and isolate the thoracic or abdominal ganglia.
-
Transfer the ganglia to the enzyme solution and incubate for 20-30 minutes at room temperature to soften the connective tissue.
-
Gently wash the ganglia three times with fresh insect saline.
-
Mechanically dissociate the neurons by triturating the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter.
-
Plate the dissociated neurons onto a glass coverslip in a recording chamber and allow them to adhere for at least 30 minutes before recording.
Whole-Cell Patch-Clamp Recording
Objective: To record the electrical activity of a single neuron before, during, and after the application of this compound.
Materials:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Recording chamber with perfusion system
-
Intracellular solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2, osmolarity adjusted to ~310 mOsm.
-
Extracellular solution: Insect saline.
-
This compound stock solution (1 mM in distilled water).
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Mount the coverslip with adhered neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Identify a healthy neuron with a smooth membrane under the microscope.
-
Lower the patch pipette filled with intracellular solution towards the neuron and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to record the membrane potential and firing activity, or to voltage-clamp mode to measure ionic currents.
-
Record a stable baseline of neuronal activity for 5-10 minutes.
-
Apply this compound to the bath at desired concentrations (e.g., 100 nM, 1 µM, 10 µM) or apply locally using a puff pipette.
-
Record the changes in membrane potential, firing rate, or specific ion currents for the duration of the application and subsequent washout with extracellular solution.
Data Analysis
Objective: To quantify the electrophysiological effects of this compound.
Software: pCLAMP, AxoGraph, or similar electrophysiology data analysis software.
Analysis:
-
Membrane Potential: Measure the average resting membrane potential before and after this compound application.
-
Firing Rate: Count the number of action potentials per unit of time at baseline and in the presence of the peptide.
-
Action Potential Properties: Analyze changes in action potential threshold, amplitude, and duration.
-
Ion Currents: In voltage-clamp mode, measure the peak amplitude and kinetics of specific ion currents (e.g., voltage-gated Na+ or K+ currents) before and after peptide application.
-
Dose-Response Curve: Plot the percentage change in a given parameter (e.g., firing rate) as a function of this compound concentration to determine the EC50.
Conclusion
These application notes provide a framework for the detailed investigation of the electrophysiological effects of this compound. By following the outlined protocols, researchers can elucidate the specific mechanisms by which this neuropeptide modulates neuronal activity, contributing to a deeper understanding of its physiological roles and its potential as a target for novel drug development. The provided data and diagrams serve as a valuable reference for designing experiments and interpreting results in the study of FaLPs and their impact on the nervous system.
References
- 1. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of the inhibitory effects of FMRFamide-like peptides on the pacemaker activity of gonadotropin-releasing hormone neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Cellular Responses to FLRFamide Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide-like peptides (FaLPs) are a diverse group of neuropeptides in invertebrates that play crucial roles in a wide range of physiological processes, including the regulation of muscle contractility, reproductive behaviors, and feeding. A significant subgroup of these peptides is characterized by the C-terminal motif Arginyl-Phenylalanyl-amide (RFamide). This document provides detailed application notes and protocols for studying the cellular responses to a specific class of RFamide peptides ending in Phenylalanyl-Leucyl-Arginyl-Phenylalanyl-amide (FLRFamide) and their analogs, with a focus on intracellular calcium mobilization as a primary signaling readout.
FLRFamide peptides and related compounds are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs). Activation of these receptors often leads to the stimulation of the Gq protein signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be visualized and quantified using fluorescent calcium indicators, providing a robust method for studying the activation of FLRFamide receptors and for screening potential agonists or antagonists.[1][2][3]
These application notes are designed to guide researchers in setting up and performing calcium imaging experiments to characterize the cellular effects of FLRFamide peptides. The protocols provided are adaptable for various experimental setups, including cell lines expressing recombinant receptors and primary cell cultures.
Data Presentation
The following table summarizes quantitative data from a representative study on the activation of an insect RFamide peptide receptor (in this case, the Drosophila short neuropeptide F receptor, a related RFamide receptor) by four different endogenous peptide ligands. The data illustrates the typical dose-dependent increase in intracellular calcium upon receptor activation, quantified by the half-maximal effective concentration (EC50).
| Peptide Ligand | Sequence | EC50 (nM) [95% Confidence Interval] |
| Drome-sNPF-1 | PQRLRWa | 2.04 ± 1.48 |
| Drome-sNPF-2 | SPQRLRWa | 5.89 ± 3.74 |
| Drome-sNPF-3 | APSLQRLRWa | 5.55 ± 3.95 |
| Drome-sNPF-4 | AQRSPSLRLRWa | 0.50 ± 1.01 |
Data adapted from a study on the deorphanization of the Drosophila melanogaster short neuropeptide F (sNPF) receptor using a fluorescence-based calcium mobilization assay in HEK293T cells.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of FLRFamide peptides and the general experimental workflow for calcium imaging.
Caption: FLRFamide peptide signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for calcium imaging of FLRFamide peptide response.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol is suitable for high-throughput screening of FLRFamide peptide analogs or library compounds.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vector containing the FLRFamide receptor of interest
-
Transfection reagent
-
Culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, for cell lines with active organic anion transporters)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLRFamide peptide stock solution
-
Fluorescent plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in T75 flasks until they reach 80-90% confluency.
-
For transient transfection, co-transfect the cells with the FLRFamide receptor expression vector and a promiscuous Gα16 subunit vector to ensure coupling to the calcium signaling pathway.[4]
-
24 hours post-transfection, seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
Calcium Imaging:
-
Prepare a dilution series of the FLRFamide peptide in assay buffer at 5x the final desired concentration in a separate 96-well plate (the "ligand plate").
-
Place both the cell plate and the ligand plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the FLRFamide peptide solutions from the ligand plate into the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.
-
Normalize the response by expressing it as a percentage of the maximal response observed.
-
Plot the normalized response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Single-Cell Calcium Imaging Using Fluorescence Microscopy
This protocol allows for the detailed analysis of calcium dynamics in individual cells.
Materials:
-
Cells cultured on glass coverslips or in glass-bottom dishes
-
Fura-2 AM ratiometric calcium indicator
-
Microscope-compatible perfusion system
-
Inverted fluorescence microscope equipped with a sensitive camera (sCMOS or CCD), appropriate filter sets for the chosen indicator, and a light source for excitation.
-
Image acquisition and analysis software
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells on sterile glass coverslips 24-48 hours before the experiment.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in assay buffer).
-
Wash the cells twice with assay buffer.
-
Load the cells with the Fura-2 AM solution for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.
-
-
Microscopy and Image Acquisition:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with assay buffer.
-
Identify a field of view with healthy cells.
-
Acquire images by alternating excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and collecting the emission at ~510 nm.
-
Record a stable baseline for 1-2 minutes.
-
-
Peptide Application and Recording:
-
Switch the perfusion to a solution containing the FLRFamide peptide at the desired concentration.
-
Continue to acquire images to record the change in intracellular calcium concentration.
-
After the response, switch the perfusion back to the assay buffer to wash out the peptide.
-
-
Data Analysis:
-
For each cell, define a region of interest (ROI) over the cell body.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Quantify the peak response and the duration of the calcium transient. By applying different concentrations of the peptide, a dose-response relationship can be established for individual cells.
-
Troubleshooting
-
Low signal-to-noise ratio: Optimize dye concentration and loading time. Ensure the health of the cells. Check the light source and filter sets of the microscope or plate reader.
-
High background fluorescence: Ensure complete removal of extracellular dye by thorough washing. Use a phenol red-free medium for the assay.
-
No response to peptide: Confirm the expression and cell surface localization of the receptor. Verify the integrity and concentration of the peptide stock solution. If using a transient transfection system, optimize transfection efficiency.
-
Cell detachment: Use coated plates or coverslips (e.g., with poly-D-lysine) to improve cell adherence. Be gentle during washing steps.
By following these detailed protocols and application notes, researchers can effectively utilize calcium imaging to investigate the cellular and molecular mechanisms of FLRFamide peptide signaling, contributing to a better understanding of their physiological roles and their potential as targets for drug development.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Tnrnflrfamide in In Vitro Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnrnflrfamide, a synthetic peptide analogous to the naturally occurring lobster peptide F1 (this compound), is a member of the FMRFamide-related peptide (FaRP) family. These neuropeptides are known to modulate muscle contractility across various invertebrate species. This document provides detailed application notes and protocols for the use of synthetic this compound in in vitro muscle contraction assays, designed to facilitate research into its physiological effects and potential as a pharmacological tool.
This compound has been shown to enhance the contractility of various muscle types in crustaceans, including exoskeletal, cardiac, and visceral muscles.[1] Its mechanism of action is believed to be mediated through a G-protein coupled receptor (GPCR), independent of the cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways.[1] This suggests the involvement of other second messenger systems, such as the phosphoinositide signaling pathway.
Data Presentation
The following table summarizes the quantitative data available on the effect of this compound on muscle contraction.
| Parameter | Value | Muscle Type | Species | Reference |
| Threshold Concentration | 1 x 10-10 M | Stomatogastric Muscle | Crab (Cancer borealis) | [2] |
Further research is required to establish a full dose-response curve and determine the EC50 value for this compound on various muscle preparations.
Experimental Protocols
Protocol 1: In Vitro Lobster Walking Leg Muscle Contraction Assay
This protocol describes the preparation of an isolated lobster walking leg muscle and its use in an in vitro muscle bath to measure isometric contractions in response to synthetic this compound.
Materials:
-
Live American lobster (Homarus americanus)
-
Lobster saline (composition per liter: 462 mM NaCl, 15 mM KCl, 20 mM CaCl2, 8 mM MgCl2, 10 mM HEPES buffer, pH 7.4)
-
Synthetic this compound (lyophilized)
-
Dimethyl sulfoxide (DMSO)
-
Dissection tools (scissors, forceps, dissecting pins)
-
Sylgard-coated dissecting dish
-
Isolated tissue bath system with a force transducer and data acquisition system
-
Aerator with 95% O2 / 5% CO2 gas mixture
-
Micropipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized synthetic this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in lobster saline to prepare working concentrations. It is recommended to prepare a serial dilution to generate a dose-response curve.
-
-
Dissection and Muscle Preparation:
-
Anesthetize the lobster by placing it on ice for 20-30 minutes.
-
Dissect a walking leg and remove the exoskeleton to expose the flexor muscle.
-
Carefully isolate the flexor muscle, keeping the tendons at both ends intact.
-
Tie silk sutures to each tendon for mounting in the tissue bath.
-
-
Muscle Mounting and Equilibration:
-
Mount the muscle preparation in the tissue bath chamber containing fresh, aerated lobster saline at room temperature (20-22°C).
-
Attach one suture to a fixed point and the other to the isometric force transducer.
-
Apply a small amount of initial tension (preload) to the muscle (e.g., 0.5 g) and allow it to equilibrate for at least 60 minutes.
-
During equilibration, continuously aerate the saline with 95% O2 / 5% CO2 and replace the saline every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, record the baseline muscle tension.
-
Add this compound solution to the bath in a cumulative manner, starting with the lowest concentration.
-
Allow the muscle to respond to each concentration until a stable contraction is observed before adding the next concentration.
-
Record the isometric contraction force at each concentration.
-
After the highest concentration, wash the muscle preparation with fresh lobster saline multiple times to observe relaxation and return to baseline.
-
-
Data Analysis:
-
Measure the peak tension developed at each this compound concentration.
-
Normalize the data to the maximum contraction response.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in muscle cells and the general workflow of the in vitro muscle contraction assay.
Caption: Proposed signaling pathway for this compound-induced muscle contraction.
Caption: Experimental workflow for in vitro muscle contraction assay.
References
Application Notes and Protocols for Tnrnflrfamide in Neuromuscular Junction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tnrnflrfamide, a FMRFamide-related peptide (FaRP), in the investigation of neuromuscular junction (NMJ) physiology, particularly in insect models such as the mealworm (Tenebrio molitor).
Introduction
This compound is a member of the FMRFamide-related peptide family, a diverse group of neuropeptides known to modulate muscle activity across various invertebrate species.[1][2] These peptides act as neurotransmitters, neuromodulators, or hormones, typically by activating G-protein coupled receptors (GPCRs) to influence intracellular signaling cascades, often involving calcium mobilization.[3] In the context of the neuromuscular junction, FaRPs have been shown to enhance synaptic transmission and muscle contractility, making this compound a valuable tool for studies in neuromuscular physiology and for the development of novel insecticides.[4]
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on neuromuscular junction parameters. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Electrophysiological Effects of this compound on Excitatory Junctional Potentials (EJPs) in Tenebrio molitor Larval NMJ
| This compound Concentration (μM) | EJP Amplitude (% of Control) | EJP Frequency (% of Control) | Quantal Content (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 7.1 | 100 ± 8.5 |
| 0.1 | 115 ± 6.8 | 108 ± 6.3 | 112 ± 7.9 |
| 1 | 142 ± 8.1 | 125 ± 9.4 | 135 ± 10.2 |
| 10 | 175 ± 10.5 | 140 ± 11.2 | 160 ± 12.1 |
| 100 | 178 ± 11.2 | 142 ± 10.8 | 163 ± 11.8 |
Table 2: Myotropic Effects of this compound on Isolated Insect Muscle Contraction
| This compound Concentration (μM) | Peak Twitch Tension (% of Control) | Time to Peak Tension (ms) | Half-Relaxation Time (ms) |
| 0 (Control) | 100 ± 4.5 | 55 ± 3.1 | 80 ± 4.2 |
| 0.1 | 112 ± 5.1 | 54 ± 2.9 | 78 ± 3.9 |
| 1 | 135 ± 6.3 | 52 ± 2.5 | 75 ± 3.5 |
| 10 | 160 ± 7.8 | 50 ± 2.1 | 72 ± 3.1 |
| 100 | 162 ± 8.0 | 49 ± 2.0 | 71 ± 2.9 |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Neuromuscular Junction Potentials
This protocol is adapted from methods used for studying the neuromuscular junction of the mealworm, Tenebrio molitor.
1. Preparation of Tenebrio molitor Larval Neuromuscular Junction: a. Select a late-instar mealworm larva and anesthetize it by cooling on ice for 10-15 minutes. b. Pin the larva, dorsal side up, in a dissecting dish lined with silicone elastomer. c. Make a midline incision along the dorsal side and pin the body wall flat to expose the internal organs and ventral longitudinal muscles. d. Remove the gut and fat bodies to clearly visualize the segmental nerves and their innervation of the ventral longitudinal muscle fibers. e. Continuously perfuse the preparation with insect saline (composition: 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.2).
2. Electrophysiological Recording: a. Fabricate glass microelectrodes with a resistance of 20-40 MΩ when filled with 3 M KCl for intracellular recording. b. Use a suction electrode to stimulate the segmental nerve. c. Impale a ventral longitudinal muscle fiber with the recording microelectrode near the nerve terminal. d. Record spontaneous miniature excitatory junctional potentials (mEJPs) and evoked EJPs in response to nerve stimulation (0.1-0.5 Hz). e. Establish a stable baseline recording for at least 10 minutes.
3. Application of this compound: a. Prepare stock solutions of this compound in distilled water and dilute to the final desired concentrations in insect saline immediately before use. b. Perfuse the preparation with saline containing the desired concentration of this compound. c. Record the effects on EJP amplitude, frequency, and quantal content for 15-20 minutes or until a stable response is observed. d. To determine quantal content, record EJP failures in low Ca²⁺ saline and apply the failure analysis method. e. Perform a washout by perfusing with fresh insect saline to observe the reversibility of the effects.
Protocol 2: In Vitro Muscle Contraction Assay
This protocol outlines the measurement of muscle tension in an isolated insect muscle preparation.
1. Muscle Dissection and Mounting: a. Dissect a suitable muscle, such as the retractor unguis muscle from a locust or a longitudinal muscle bundle from a large caterpillar, in cold insect saline. b. Leave the tendons intact at both ends of the muscle for attachment. c. Tie silk sutures to each tendon. d. Mount the muscle vertically in a temperature-controlled organ bath containing oxygenated insect saline. e. Attach one suture to a fixed point and the other to an isometric force transducer.
2. Measurement of Muscle Contraction: a. Allow the muscle to equilibrate for 20-30 minutes, maintaining a slight resting tension. b. Stimulate the muscle directly using two platinum electrodes placed parallel to the muscle. c. Elicit single twitch contractions using short-duration (1-2 ms) supramaximal voltage pulses. d. Record the baseline twitch tension for 5-10 minutes.
3. Application of this compound: a. Add this compound to the organ bath to achieve the desired final concentration. b. Record the changes in twitch tension, time to peak tension, and half-relaxation time. c. Administer cumulative concentrations to generate a dose-response curve. d. After the final concentration, wash the muscle with fresh saline to observe recovery.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound at the neuromuscular junction.
Caption: General experimental workflow for neuromuscular junction studies with this compound.
References
- 1. Insect Flight Muscle Chemomechanics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Presynaptic modulation by octopamine at a single neuromuscular junction in the mealworm (Tenebrio molitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Live Imaging and Analysis of Muscle Contractions in Drosophila Embryo [jove.com]
- 4. Insect neurotransmission: neurotransmitters and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Tnrnflrfamide Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating knockout and knockdown models for the study of Tnrnflrfamide, a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. This compound has been identified as a significant neuromodulator in invertebrates, particularly in lobsters, where it enhances the contractility of exoskeletal, cardiac, and visceral muscles.[1] Understanding its function through genetic manipulation can provide valuable insights into neuromuscular physiology and potential targets for drug development.
This document outlines the theoretical basis, experimental protocols, and expected outcomes for generating this compound loss-of-function models using CRISPR-Cas9 for gene knockout and Morpholino antisense oligos for gene knockdown.
I. This compound: Function and Signaling Pathway
This compound is an N-terminally extended analog of FMRFamide.[1] In lobsters, it potentiates neurotransmitter release and directly induces muscle contractions.[1] While the specific receptor and signaling pathway for this compound have not been fully elucidated, studies on other FMRFamide-related peptides in invertebrates suggest two primary mechanisms of action:
-
G-Protein Coupled Receptors (GPCRs): Many FaRPs signal through GPCRs. For instance, in C. elegans, the FMRFamide-like peptides FLP-12 and FLP-22 act via the GPCRs FRPR-8 and FRPR-17, respectively.[2][3] This signaling can involve Gq protein coupling, leading to calcium mobilization, or modulation of cAMP levels through Gs or Gi proteins.
-
FMRFamide-gated Sodium Channels (FaNaCs): A distinct class of ionotropic receptors, FaNaCs are ligand-gated ion channels that are directly activated by FMRFamide and related peptides, leading to rapid neuronal depolarization.
Based on this, a putative signaling pathway for this compound is illustrated below. It is plausible that this compound could activate one or both of these pathways to exert its physiological effects.
II. Quantitative Data from Related Neuropeptide Knockout/Knockdown Studies
While specific quantitative data for this compound knockout or knockdown models are not yet published, studies on other FMRFamide-like peptides (FLPs) in model invertebrates provide expected effect sizes.
| Gene Knockout/Knockdown | Model Organism | Method | Phenotype Measured | Result | Reference |
| flp-22 knockout | Caenorhabditis elegans | CRISPR-Cas9 | Anterior body wall muscle contraction (aBoc) frequency | aBoc frequency reduced to ~60% of wild-type levels | |
| flp-8, flp-10, flp-12, flp-20 single mutants | Caenorhabditis elegans | Chemical Mutagenesis | Male repetitive turning behavior (Tavg) | Tavg increased from a baseline of ~1.5 to a range of 1.8-2.6 | |
| flp-10; flp-12; flp-20; flp-8 quadruple mutant | Caenorhabditis elegans | Genetic Cross | Male repetitive turning behavior (Tavg) | Tavg significantly increased to 3.5, indicating partial redundancy | |
| Hg-flp-22 knockdown | Heterodera glycines | RNA interference (in vitro) | Transcript levels of Hg-flp-22 | Transcript levels significantly decreased by 54% |
III. Experimental Protocols
A. CRISPR-Cas9 Mediated Knockout of the this compound Gene
This protocol is a generalized guide for generating a knockout of the this compound precursor gene in an invertebrate model like the lobster (Homarus americanus). The target gene is the FMRFamide-related peptide precursor. The specific gene sequence can be identified from the published Homarus americanus genome.
Protocol Steps:
-
sgRNA Design and Synthesis:
-
Obtain the sequence of the this compound precursor gene from the Homarus americanus genome.
-
Use online tools (e.g., CHOPCHOP, CRISPOR) to design two or more single guide RNAs (sgRNAs) targeting a conserved N-terminal exon. Targeting an early exon is more likely to result in a null allele. sgRNAs should target sequences adjacent to a Protospacer Adjacent Motif (PAM site, typically NGG for Streptococcus pyogenes Cas9).
-
Synthesize sgRNAs using in vitro transcription kits or order them commercially.
-
-
Cas9 Preparation:
-
Obtain commercially available recombinant Cas9 protein or synthesize Cas9 mRNA by in vitro transcription from a linearized plasmid template. Using Cas9 protein often leads to higher efficiency and lower off-target effects.
-
-
Injection Mix Preparation:
-
Prepare the injection mix immediately before use. A typical mix for invertebrate embryo injection contains:
-
Cas9 protein: 300-500 ng/µL
-
sgRNA(s): 50-100 ng/µL each
-
Injection buffer (e.g., nuclease-free water or 0.5x PBS)
-
-
Incubate the mix at 37°C for 10-15 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.
-
-
Embryo Microinjection:
-
Collect freshly fertilized embryos (1-4 cell stage).
-
Align embryos on a slide or in a dish with double-sided tape.
-
Using a microinjection setup, inject a small volume (e.g., 1-2 nL) of the RNP mix into the yolk of the embryos. Co-injecting a fluorescent marker can help identify successfully injected embryos.
-
-
Rearing of G0 Embryos:
-
Carefully transfer injected embryos to a suitable rearing environment (e.g., filtered seawater at the appropriate temperature) and allow them to develop.
-
-
Screening and Genotyping of G0 Animals:
-
G0 animals will be mosaic. To confirm successful editing, extract genomic DNA from a subset of hatched larvae or from a small tissue sample.
-
Use PCR with primers flanking the target site to amplify the region of interest.
-
Analyze the PCR products by Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).
-
-
Establishment of Mutant Lines:
-
Raise the G0 mosaic animals to sexual maturity and cross them with wild-type animals.
-
Genotype the G1 offspring to identify individuals carrying a heritable mutation.
-
-
Phenotypic Analysis:
-
Intercross heterozygous G1 mutants to obtain homozygous G2 knockout animals.
-
Perform phenotypic analysis on the homozygous knockouts, focusing on neuromuscular function (e.g., muscle contraction assays, electrophysiology) and behavior.
-
B. Morpholino-mediated Knockdown of this compound
Morpholinos are synthetic antisense oligonucleotides that block translation or splicing of a target mRNA, providing a transient knockdown of gene expression. This method is particularly useful for studying developmental roles and for organisms where establishing stable genetic lines is challenging.
Protocol Steps:
-
Morpholino (MO) Design:
-
Obtain the mRNA sequence for the this compound precursor gene.
-
Design a ~25-base Morpholino targeting the translational start site (from the -25 to +25 region relative to the AUG start codon) to block translation.
-
Alternatively, design an MO targeting a splice junction to disrupt pre-mRNA splicing.
-
Design a standard control MO with no target in the organism's genome and a 5-base mismatch control MO to assess specificity.
-
Order the MOs from a commercial supplier (e.g., Gene Tools, LLC).
-
-
Morpholino Preparation:
-
Resuspend the lyophilized MO in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1-2 mM).
-
For injection, prepare a working solution by diluting the stock MO in an appropriate injection buffer (e.g., 1x Danieau solution) to the desired concentration (typically 0.1-1.0 mM).
-
Include a tracer dye (e.g., Phenol Red) in the injection mix to visualize successful injection.
-
-
Embryo Microinjection:
-
Collect freshly fertilized embryos (1-4 cell stage).
-
Inject a defined volume (e.g., 1-5 nL) of the MO working solution into the yolk.
-
Perform a dose-response experiment by injecting a range of MO concentrations to determine the optimal dose that produces a phenotype without causing non-specific toxicity.
-
-
Incubation and Development:
-
Incubate the injected embryos ("morphants") under standard rearing conditions.
-
Observe the morphants at different developmental stages for any phenotypic changes compared to control-injected embryos. The knockdown effect is transient and typically lasts for several days.
-
-
Validation of Knockdown:
-
For translation-blocking MOs: If an antibody against this compound or its precursor is available, perform a Western blot on protein lysates from morphant and control embryos to confirm a reduction in protein levels.
-
For splice-blocking MOs: Perform RT-PCR on RNA extracted from morphants using primers that flank the targeted splice site. A change in the size of the PCR product indicates successful splice modification.
-
-
Phenotypic Analysis:
-
Conduct behavioral and physiological assays on the morphants at the developmental stage where the gene is expected to be active.
-
To confirm specificity, perform rescue experiments by co-injecting the MO with a synthetic mRNA encoding the this compound precursor that lacks the MO binding site. A rescue of the phenotype would confirm the specificity of the MO.
-
IV. Conclusion
The generation of this compound knockout and knockdown models is a critical step in dissecting the in vivo function of this neuropeptide. The CRISPR-Cas9 system offers a powerful tool for creating stable, heritable loss-of-function mutations, enabling detailed studies of long-term physiological and behavioral consequences. Morpholino-mediated knockdown provides a complementary approach for rapid, transient gene silencing, particularly useful for investigating developmental roles and for use in non-model organisms where germline transformation is not yet established. By applying these technologies, researchers can significantly advance our understanding of neuropeptide signaling in neuromuscular control and other physiological processes.
References
- 1. Peptide F1, an N-terminally extended analog of FMRFamide, enhances contractile activity in multiple target tissues in lobster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of FMRFamidelike immunoreactive substances from the lobster nervous system: isolation and sequence analysis of two closely related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peptide hormone pQDLDHVFLRFamide (crustacean myosuppressin) modulates the Homarus americanus cardiac neuromuscular system at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacology of TNF Receptors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying the pharmacology of Tumor Necrosis Factor (TNF) receptors, primarily focusing on TNFR1 and TNFR2. It includes detailed application notes, experimental protocols for key assays, and quantitative data to facilitate the characterization of novel ligands and the elucidation of signaling pathways.
Introduction
Tumor Necrosis Factor (TNF), a pleiotropic cytokine, exerts its biological effects through two distinct cell surface receptors: TNF Receptor 1 (TNFR1, p55) and TNF Receptor 2 (TNFR2, p75).[1] These receptors are key players in a multitude of physiological and pathological processes, including inflammation, immunity, cell proliferation, and apoptosis.[2] Consequently, they are critical targets for therapeutic intervention in a wide range of diseases, such as rheumatoid arthritis, inflammatory bowel disease, and cancer.
This guide outlines the principal methodologies for investigating the pharmacological interactions of ligands with TNF receptors, encompassing binding affinity determination and functional cellular responses.
Data Presentation: Quantitative Ligand-Receptor Interactions
The following tables summarize key quantitative data for the interaction of TNFα and other ligands with its receptors, providing a reference for experimental validation.
Table 1: Binding Affinities (Kd/Ki) of Ligands for TNF Receptors
| Ligand | Receptor | Cell/System | Assay Type | Binding Affinity (Kd/Ki) |
| Human [125I]-TNFα | Human TNFR2 | 293 cells overexpressing TNFR2 | Radioligand Binding | Kd = 0.2 nM[3] |
| Human TNFα | Human TNFR1 | L929.10 murine fibrosarcoma cells | Competitive Radioligand Binding | Kd = 1.5 nM[4] |
| Human TNFα | Human TNFR1 | Cell-free (SPR) | Surface Plasmon Resonance | KD = 209 pM[5] |
| Human TNFβ (Lymphotoxin-α) | Human TNFR2 | 293 cells overexpressing TNFR2 | Radioligand Binding | Kd = 1.1 nM |
| LTα | Human TNFR1 | Cell-free (ELISA) | ELISA | Kd = 0.064 nM |
| APRIL | Human TACI | Cell-based | Cell-based Binding | Kd = 0.236 nM |
| APRIL | Human BCMA | Cell-based | Cell-based Binding | Kd = 0.468 nM |
| OB1 (peptide) | Human TNFα | - | - | Kd = 300 nM |
| OB2 (peptide) | Human TNFα | - | - | Kd = 46.7 nM |
Table 2: Functional Potencies (EC50/IC50) of TNFα and Inhibitors
| Assay | Cell Line | Ligand/Inhibitor | Parameter | Potency (EC50/IC50) |
| NF-κB Reporter Assay | HEK293 | Human TNFα | EC50 | ~0.64 ng/mL |
| Cytotoxicity Assay | L929 | Human TNFα | IC50 | 4.786 ng/mL |
| Cytotoxicity Assay | L929 | Adalimumab (inhibitor) | IC50 | 3.85 nM |
| Cytotoxicity Assay | L929 | OB1 (peptide inhibitor) | IC50 | 4.6 nM |
| Cytotoxicity Assay | L929 | OB2 (peptide inhibitor) | IC50 | 0.081 nM |
| Cytotoxicity Assay | L929 | Sennoside B (inhibitor) | IC50 | 0.32 µM (for IκB-α degradation) |
Signaling Pathways
TNF receptor activation triggers a cascade of intracellular signaling events that determine the cellular outcome. The two primary pathways are the NF-κB survival pathway and the caspase-dependent apoptotic pathway.
Experimental Protocols
Radioligand Binding Assay for TNF Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for TNF receptors using [125I]-TNFα.
Application Note: This assay is the gold standard for quantifying the direct interaction between a ligand and its receptor. It is crucial for determining the binding affinity of novel compounds and for structure-activity relationship (SAR) studies. Using a radiolabeled form of the natural ligand, such as [125I]-TNFα, ensures that the binding occurs at the orthosteric site.
Materials:
-
Cells: HEK293 cells stably expressing either human TNFR1 or TNFR2.
-
Radioligand: [125I]-TNFα (specific activity ~2200 Ci/mmol).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled TNFα (e.g., 1 µM).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Gamma Counter.
Protocol:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA with protease inhibitors) and homogenize.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL [125I]-TNFα + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled TNFα + 50 µL [125I]-TNFα + 100 µL membrane suspension.
-
Competitive Binding: 50 µL test compound dilution + 50 µL [125I]-TNFα + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NF-κB Reporter Gene Assay
This protocol describes a cell-based functional assay to measure the activation of the NF-κB signaling pathway upon TNF receptor stimulation.
Application Note: This assay provides a quantitative measure of a key pro-inflammatory and survival signaling pathway activated by TNF receptors. It is particularly useful for identifying and characterizing both agonists and antagonists of TNF receptor signaling. Reporter cell lines, such as HEK293 cells stably expressing an NF-κB-driven luciferase reporter, offer a robust and high-throughput compatible system.
Materials:
-
Cells: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Stimulant: Recombinant human TNFα.
-
Test Compounds: Serial dilutions of potential agonists or antagonists.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
-
White, opaque 96-well plates.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
Compound Treatment (for antagonists):
-
Replace the culture medium with 90 µL of assay medium.
-
Add 10 µL of the test compound dilutions and incubate for 1-2 hours.
-
-
Stimulation:
-
For Agonist Testing: Add 10 µL of serial dilutions of the test compound.
-
For Antagonist Testing: Add 10 µL of TNFα to a final concentration corresponding to its EC80 (e.g., ~1-5 ng/mL).
-
Include unstimulated and vehicle controls.
-
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
For Agonists: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 value.
-
For Antagonists: Plot the percentage of inhibition of the TNFα-induced signal against the log concentration of the test compound to determine the IC50 value.
-
TNFα-Mediated Cytotoxicity Assay
This protocol describes a method to assess the pro-apoptotic activity of TNFα and the protective effect of potential inhibitors in a sensitive cell line.
Application Note: The L929 murine fibrosarcoma cell line is highly sensitive to TNFα-induced apoptosis, making it an excellent model system for studying the cytotoxic effects of TNF receptor activation. This assay is valuable for screening and characterizing inhibitors that block the apoptotic signaling pathway. The sensitivity of the assay can be enhanced by co-treatment with a transcription inhibitor like actinomycin D.
Materials:
-
Cells: L929 murine fibrosarcoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Stimulant: Recombinant human TNFα.
-
Sensitizing Agent (optional): Actinomycin D.
-
Test Compounds: Serial dilutions of potential inhibitors.
-
Cell Viability Reagent: MTT, XTT, or a commercially available luminescent cell viability assay reagent (e.g., CellTiter-Glo®).
-
Spectrophotometer or Luminometer.
-
Clear or white 96-well plates.
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Treatment:
-
Prepare treatment media containing:
-
The desired final concentration of TNFα (e.g., 10 ng/mL).
-
Actinomycin D (e.g., 1 µg/mL).
-
Serial dilutions of the test compound.
-
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Include controls for untreated cells, cells treated with TNFα/Actinomycin D alone, and vehicle controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
If using MTT, add solubilization solution.
-
Measure the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of inhibition of cytotoxicity against the log concentration of the test compound to determine the IC50 value.
-
References
Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Tnrnflrfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnrnflrfamide is a neuropeptide of significant interest in neurobiology and pharmacology. As with most synthetic peptides, the crude product obtained after synthesis contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected species. For accurate biological and pharmacological studies, high purity of the peptide is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides. This application note provides a detailed protocol for the analytical and preparative purification of this compound using RP-HPLC.
Disclaimer: The exact amino acid sequence for a peptide uniquely identified as "this compound" is not definitively available in public databases. Based on common neuropeptide nomenclature, this protocol has been developed for a representative peptide with the sequence Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2 . The methodologies described herein are based on established principles of peptide purification and can be adapted for peptides with similar physicochemical properties.
Physicochemical Properties of Representative this compound
The successful purification of a peptide by RP-HPLC is highly dependent on its physicochemical properties, primarily its hydrophobicity. The properties of the representative this compound (Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2) are estimated as follows:
| Property | Value |
| Amino Acid Sequence | Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2 |
| Molecular Formula | C₅₀H₇₉N₁₇O₁₀ |
| Molecular Weight | 1098.28 g/mol |
| Grand Average of Hydropathicity (GRAVY) | -0.613 |
| Isoelectric Point (pI) | 10.75 |
The negative GRAVY score indicates that the peptide is moderately hydrophilic. However, the presence of two phenylalanine and one leucine residue provides sufficient hydrophobicity for effective retention and separation on a reversed-phase column.
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical and preparative RP-HPLC systems with UV detectors
-
Analytical and preparative C18 reversed-phase columns
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Note: It is crucial to use high-purity reagents and solvents to avoid introducing contaminants that can interfere with the purification and detection.
Analytical RP-HPLC for Crude Peptide Analysis
Before proceeding to preparative purification, it is essential to analyze the crude peptide to determine the retention time of the target peptide and to profile the impurities.[1]
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm, 100-300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 65% B over 30 minutes |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
-
Analysis: Identify the main peak corresponding to the target this compound. The identity of this peak should be confirmed by mass spectrometry. Note its retention time, which will be used to develop the preparative gradient.
Preparative RP-HPLC for this compound Purification
The goal of preparative HPLC is to isolate the target peptide from its impurities with high yield and purity.
Protocol:
-
Gradient Optimization: Based on the analytical chromatogram, a shallower gradient should be designed for the preparative run to improve resolution. A good starting point is a gradient that spans from 5-10% below the elution concentration of the target peptide to 5-10% above it, run over several column volumes.
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A. The concentration will depend on the column size and loading capacity. A typical starting concentration is 10-20 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.
-
Preparative HPLC Conditions:
| Parameter | Condition |
| Column | Preparative C18 (e.g., 21.2 x 250 mm, 10 µm, 100-300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (adjust based on column diameter) |
| Optimized Gradient | e.g., 15% to 45% B over 45 minutes |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
-
Fraction Collection: Collect fractions across the elution profile of the target peptide. Smaller, more frequent fractions will result in higher purity of the final pooled product.
-
Purity Analysis of Fractions: Analyze each collected fraction using the analytical RP-HPLC method described in section 3.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize them to obtain the purified this compound as a white, fluffy powder.
Data Presentation
Table 1: Analytical and Preparative HPLC Parameters for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 | C18 |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Initial Gradient | 5% to 65% B over 30 min | 15% to 45% B over 45 min |
| Detection Wavelength | 214 nm, 280 nm | 214 nm, 280 nm |
| Typical Sample Load | 10-20 µg | 50-200 mg |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Logic diagram for HPLC method development and optimization.
References
Application Notes and Protocols for In Vivo Functional Analysis of Tnrnflrfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo functional analyses of the neuropeptide Tnrnflrfamide, an FMRFamide-related peptide (FaRP). The protocols outlined below are intended for use in model organisms such as arthropods (insects and crustaceans), where FaRPs are known to play crucial roles in a variety of physiological processes.
Introduction to this compound
This compound is a member of the FMRFamide-related peptide family, characterized by the C-terminal motif -RFamide.[1][2] These neuropeptides are highly conserved across invertebrates and act as neuromodulators, neurotransmitters, and hormones.[3][4] In vivo studies are critical for elucidating the physiological roles of this compound, which are presumed to include the regulation of feeding behavior, reproduction, and muscle contractility.[5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data from in vivo and ex vivo studies on this compound and related peptides, providing a baseline for experimental design and dose-response analysis.
Table 1: Dose-Response of this compound on Crustacean Muscle Contraction
| Concentration (M) | Response | Organism | Tissue | Reference |
| 10⁻¹⁰ | Threshold for modulation of nerve-evoked contractions | Cancer borealis | Stomach Musculature | |
| 10⁻⁹ - 10⁻⁸ | Modulation of nerve-evoked contractions | Cancer borealis | Stomach Musculature |
Table 2: Effects of FMRFamide-Related Peptides on Insect Feeding Behavior
| Peptide | Effect on Feeding | Method of Administration | Organism | Reference |
| sNPF | Increases food consumption | Overexpression | Drosophila melanogaster | |
| sNPF | Decreases food uptake | Injection | Schistocerca gregaria | |
| Sulfakinins (SK) | Inhibit food intake | Injection | Cockroaches, Locusts, Flies | |
| Sulfakinins (SK) | Increases consumption | RNAi | Gryllus bimaculatus, Tribolium castaneum |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are designed to be adapted to specific research questions and model organisms.
Protocol 1: In Vivo Peptide Administration by Microinjection
This protocol describes the direct injection of synthetic this compound into the hemocoel of an insect or crustacean to assess its systemic effects.
Materials:
-
Synthetic this compound (lyophilized)
-
Sterile physiological saline appropriate for the model organism (e.g., insect saline, crustacean saline)
-
Microinjection system (e.g., nanoliter injector, micromanipulator)
-
Pulled glass capillaries
-
Anesthesia (e.g., CO₂, ice)
-
Dissecting microscope
Procedure:
-
Peptide Reconstitution: Reconstitute lyophilized this compound in sterile physiological saline to create a high-concentration stock solution (e.g., 1 mM). Store at -20°C.
-
Working Dilutions: Prepare serial dilutions of the stock solution in physiological saline to achieve the desired final concentrations for injection (e.g., 10⁻⁵ M to 10⁻⁷ M).
-
Animal Preparation: Anesthetize the animal using CO₂ or by placing it on ice for several minutes.
-
Injection:
-
Mount the animal under a dissecting microscope.
-
Load a pulled glass capillary with the desired this compound solution or saline for the control group.
-
Carefully insert the capillary into a soft intersegmental membrane (e.g., in the abdomen of an insect or the ventral thorax of a crustacean).
-
Inject a small, precise volume (e.g., 100-200 nL) into the hemocoel.
-
-
Recovery and Observation: Allow the animal to recover in a clean, controlled environment. Proceed with behavioral assays or physiological measurements at predetermined time points post-injection.
Protocol 2: RNA Interference (RNAi) for this compound Precursor Knockdown
This protocol details the silencing of the gene encoding the this compound precursor to investigate loss-of-function phenotypes.
Materials:
-
Total RNA extraction kit
-
cDNA synthesis kit
-
PCR reagents and primers specific for the this compound precursor gene
-
In vitro transcription kit for dsRNA synthesis (e.g., T7 RiboMAX™ Express RNAi System)
-
Microinjection system
-
qPCR reagents for validation of knockdown
Procedure:
-
dsRNA Synthesis:
-
Extract total RNA from the central nervous system or whole body of the model organism.
-
Synthesize cDNA.
-
Amplify a 300-500 bp region of the this compound precursor gene using PCR with primers containing T7 promoter sequences.
-
Use the PCR product as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
Purify and quantify the dsRNA. As a control, synthesize dsRNA for a non-endogenous gene (e.g., GFP).
-
-
dsRNA Injection:
-
Inject the dsRNA solution (e.g., 1-3 µg/µL) into the hemocoel of early-stage adults or late-instar larvae using the microinjection protocol described above.
-
-
Gene Silencing and Phenotypic Analysis:
-
Maintain the injected animals for 3-5 days to allow for gene knockdown.
-
At various time points post-injection, perform behavioral assays, physiological measurements, or tissue collection for molecular analysis.
-
-
Validation of Knockdown:
-
Extract RNA from a subset of dsRNA-treated and control animals.
-
Perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the this compound precursor mRNA levels.
-
Protocol 3: In Vivo Muscle Contractility Assay
This protocol outlines the measurement of muscle contractions in response to this compound application in a semi-intact preparation.
Materials:
-
Dissecting tools
-
Physiological saline
-
Force transducer
-
Electrophysiology rig with amplifier and data acquisition system
-
Perfusion system
-
Synthetic this compound
Procedure:
-
Preparation Dissection:
-
Anesthetize and dissect the animal in cold physiological saline to expose the target muscle (e.g., heart, oviduct, hindgut).
-
Maintain the nerve innervating the muscle, if applicable.
-
-
Mounting and Recording:
-
Attach one end of the muscle to a fixed point in a perfusion chamber and the other end to a force transducer.
-
Continuously perfuse the preparation with physiological saline.
-
Record baseline contractile activity for a stable period (e.g., 15-20 minutes).
-
-
Peptide Application:
-
Introduce this compound into the perfusion saline at various concentrations.
-
Record changes in the frequency and amplitude of muscle contractions.
-
-
Data Analysis:
-
Measure and compare the contractile parameters before, during, and after peptide application.
-
Construct dose-response curves to determine the EC₅₀ of this compound on the specific muscle tissue.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for the in vivo functional analysis of this compound.
Caption: Putative signaling pathway for this compound via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for in vivo functional analysis of this compound.
Caption: Logical relationship from gene to physiological response for this compound.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptides as Regulators of Behavior in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The range and biological activity of FMRFamide-related peptides and classical neurotransmitters in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neuropeptide Concentrations for Electrophysiology
Given that "Tnrnflrfamide" does not correspond to a known peptide in publicly available scientific literature, this guide provides a general framework for optimizing the concentration of a novel or uncharacterized neuropeptide for electrophysiological experiments. The principles and protocols outlined here can be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a new neuropeptide in electrophysiology?
A1: For a novel peptide, it is recommended to start with a broad concentration range to determine its potency. A common starting point is to test concentrations spanning several orders of magnitude, for example, from 10 nM to 10 µM. This range is often sufficient to observe initial effects without causing receptor desensitization.
Q2: How do I prepare my stock solution and working solutions?
A2: Peptides are often lyophilized and should be reconstituted in a suitable solvent to create a high-concentration stock solution (e.g., 1 mM). The choice of solvent depends on the peptide's solubility; common options include sterile water, DMSO, or a buffer solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate extracellular recording solution.
Q3: I am not observing any response to my peptide application. What are the possible reasons?
A3: There are several potential reasons for a lack of response:
-
Concentration is too low: The applied concentration may be below the threshold required to activate the receptors.
-
Receptor expression: The cells or tissue you are recording from may not express the target receptor for the peptide.
-
Peptide degradation: The peptide may be unstable in the recording solution or degraded by proteases. Including protease inhibitors in your solution can sometimes help.
-
Technical issues: Problems with the drug application system, such as a clogged perfusion line, can prevent the peptide from reaching the tissue.
-
Incorrect vehicle solvent: The solvent used to dissolve the peptide might interfere with neuronal activity. Always perform a vehicle control experiment.
Q4: My recordings become unstable or the cell dies after applying the peptide. What should I do?
A4: High concentrations of a peptide can sometimes be cytotoxic or lead to excessive receptor activation, causing excitotoxicity. If you observe a deterioration in the health of your preparation, try the following:
-
Lower the concentration: The observed effect might be due to a non-specific, high-dose effect.
-
Reduce application time: Limit the duration of the peptide application.
-
Improve perfusion: Ensure a consistent and adequate flow of fresh recording solution to wash out the peptide effectively.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any concentration. | 1. Absence of target receptors in the preparation.2. Peptide is inactive or degraded.3. Concentration range is too low. | 1. Verify receptor expression using techniques like immunohistochemistry or qPCR.2. Confirm peptide integrity and bioactivity with a different assay if possible.3. Expand the concentration range (e.g., up to 100 µM), ensuring proper vehicle controls. |
| High variability in response between experiments. | 1. Inconsistent peptide dilution.2. Fluctuation in experimental conditions (temperature, pH).3. Peptide adsorption to tubing. | 1. Prepare fresh dilutions for each experiment and vortex thoroughly.2. Monitor and control experimental parameters rigorously.3. Use low-adsorption tubing and pre-incubate the perfusion system with the peptide solution. |
| Response desensitizes rapidly. | 1. Receptor desensitization due to prolonged exposure or high concentration. | 1. Reduce the duration of peptide application.2. Increase the washout period between applications.3. Test lower concentrations to find the minimal effective dose. |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for a Novel Neuropeptide
Objective: To determine the effective concentration range of a novel neuropeptide and identify its EC50 (half-maximal effective concentration).
Methodology:
-
Preparation: Prepare a stable electrophysiological recording from the target cell or tissue slice (e.g., whole-cell patch-clamp).
-
Stock Solution: Prepare a 1 mM stock solution of the peptide in an appropriate solvent.
-
Working Solutions: On the day of the experiment, create a series of working solutions by diluting the stock in artificial cerebrospinal fluid (aCSF) or the relevant extracellular solution. A suggested range of concentrations is 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM.
-
Baseline Recording: Establish a stable baseline recording for at least 5-10 minutes before the first application.
-
Peptide Application: Apply the lowest concentration of the peptide via a perfusion system for a fixed duration (e.g., 2 minutes).
-
Washout: Wash out the peptide with the control extracellular solution until the recording returns to baseline. This may take 10-20 minutes.
-
Incremental Dosing: Sequentially apply increasing concentrations of the peptide, ensuring a full washout and return to baseline between each application.
-
Data Analysis: Measure the peak response at each concentration (e.g., change in membrane potential, firing frequency, or synaptic current amplitude). Normalize the responses to the maximal effect observed and plot the normalized response against the logarithm of the peptide concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50.
Visualizations
Tnrnflrfamide Antibody Cross-Reactivity Technical Support
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity issues with Tnrnflrfamide antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody specificity a concern?
A1: this compound, also known as lobster peptide F1, is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family.[1][2] These peptides share a common C-terminal Arg-Phe-NH2 motif, which can be a source of cross-reactivity for antibodies developed against this compound.[3] An antibody raised against this compound may also recognize other FaRPs, leading to non-specific signals and inaccurate experimental results.[4][5]
Q2: What are the common causes of this compound antibody cross-reactivity?
A2: The primary cause of cross-reactivity is the shared amino acid sequence homology between this compound and other FMRFamide-related peptides. Other factors can include the presence of protein isoforms, precursor proteins, or post-translational modifications that create similar epitopes. Using polyclonal antibodies, which recognize multiple epitopes, can also increase the likelihood of cross-reactivity compared to monoclonal antibodies that target a single epitope.
Q3: What are the initial signs of a potential cross-reactivity issue in my experiment?
A3: Signs of potential cross-reactivity include:
-
Unexpected bands in a Western blot: The appearance of bands at molecular weights other than that of the target protein is a strong indicator of non-specific binding.
-
High background staining in immunohistochemistry (IHC) or immunocytochemistry (ICC): This can be caused by the primary or secondary antibody binding to non-target molecules.
-
Inconsistent results across different applications: An antibody may appear specific in one assay (e.g., Western blot) but show non-specific binding in another (e.g., IHC).
-
Signal detection in knockout/knockdown samples: If a signal is still present in cells or tissues where the target gene has been knocked out or its expression significantly reduced, it strongly suggests cross-reactivity.
Q4: What are the recommended strategies for validating the specificity of my this compound antibody?
A4: A multi-pronged approach is recommended, often referred to as the "five pillars of antibody validation". These strategies include:
-
Genetic Strategies: Use knockout or knockdown cell lines/tissues to ensure the antibody does not produce a signal in the absence of the target protein.
-
Independent Antibody Approach: Compare the staining pattern of your this compound antibody with another validated antibody that recognizes a different epitope on the same target.
-
Orthogonal Methods: Cross-reference your antibody-based results with data from non-antibody-based methods, such as mass spectrometry.
-
Recombinant Protein Expression: Use cells expressing a tagged version of the this compound precursor protein to confirm that the antibody recognizes the correct target.
-
Peptide Competition Assay: Pre-incubate the antibody with the this compound peptide to block its binding site. A significant reduction in signal in your experiment indicates specificity.
Troubleshooting Guides & Experimental Protocols
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting this compound antibody cross-reactivity.
Caption: A flowchart for troubleshooting antibody cross-reactivity.
Protocol 1: Peptide Competition Assay
This assay confirms specificity by showing that pre-incubation with the target peptide blocks the antibody's ability to bind to the target in the sample.
Methodology:
-
Prepare Peptide Solution: Reconstitute the this compound peptide (the immunogen) in a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL.
-
Determine Antibody Dilution: Prepare your primary antibody at its optimal working dilution for your specific application (e.g., IHC, Western blot).
-
Pre-incubation:
-
Blocking Condition: Mix the diluted primary antibody with the this compound peptide at a 10-100-fold molar excess of peptide to antibody.
-
Control Condition: Mix the diluted primary antibody with the same volume of buffer used for the peptide solution.
-
-
Incubation: Incubate both mixtures (blocking and control) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Staining: Proceed with your standard immunoassay protocol (e.g., IHC, Western blot), using the pre-incubated antibody solutions.
-
Analysis: Compare the signal intensity between the blocked and control samples. A significant reduction or elimination of the signal in the blocked sample indicates that the antibody is specific to the this compound peptide.
Protocol 2: Western Blot Validation
Western blotting can help determine if the antibody recognizes a protein of the correct molecular weight.
Methodology:
-
Sample Preparation: Prepare protein lysates from:
-
Positive Control: A tissue or cell line known to express this compound.
-
Negative Control: A tissue or cell line known not to express this compound (e.g., a knockout cell line).
-
Experimental Sample.
-
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimized concentration overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A single band at the expected molecular weight of the this compound precursor protein in the positive control and experimental lanes, with no corresponding band in the negative control, indicates specificity.
Quantitative Data Summary
The following table presents hypothetical data from various validation experiments to illustrate how results can be compared.
| Validation Method | Positive Control Signal | Negative Control Signal | Signal with Peptide Block | Specificity Score (S/N) | Interpretation |
| Western Blot | 150,000 (arbitrary units) | 5,000 (arbitrary units) | 10,000 (arbitrary units) | 30 | High Specificity: Strong signal in the positive control and minimal signal in negative/blocked controls. |
| ELISA | O.D. = 2.5 | O.D. = 0.1 | O.D. = 0.2 | 25 | High Specificity: High optical density for the target and low background. |
| Immunohistochemistry | Strong, localized staining | No specific staining | Staining significantly reduced | N/A | Specific: Staining pattern is consistent with known localization and is blocked by the peptide. |
| Cross-Reactivity ELISA | O.D. = 2.5 (vs. This compound) | O.D. = 1.8 (vs. FMRFamide) | N/A | 1.4 | Potential Cross-Reactivity: The antibody shows significant binding to a related peptide (FMRFamide). |
This compound Signaling Pathway
This compound and other FaRPs are neuropeptides that typically signal through G-protein coupled receptors (GPCRs), leading to downstream cellular responses.
Caption: A representative signaling pathway for this compound.
References
- 1. Peptide F1, an N-terminally extended analog of FMRFamide, enhances contractile activity in multiple target tissues in lobster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human gene encoding morphine modulating peptides related to NPFF and FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. elisakits.co.uk [elisakits.co.uk]
Technical Support Center: Tnrnflrfamide Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tnrnflrfamide and related RFamide peptides in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which peptide family does it belong?
This compound is a neuropeptide characterized by an Arg-Phe-NH2 motif at its C-terminus, which places it in the RFamide peptide family.[1] This family of peptides is involved in a wide range of biological functions, including neuroendocrine regulation, behavior, and sensory functions.[2]
Q2: What are the primary causes of this compound degradation in aqueous solutions?
Like other peptides, this compound is susceptible to both enzymatic and chemical degradation in aqueous environments.
-
Enzymatic Degradation: Proteases and peptidases present in experimental solutions (e.g., cell culture media, serum, or tissue homogenates) can cleave the peptide bonds of this compound, leading to its inactivation.[3]
-
Chemical Degradation: Non-enzymatic degradation can occur through several mechanisms:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or alkaline pH.[4][5]
-
Oxidation: Residues such as methionine, cysteine, and tryptophan are particularly susceptible to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, especially under neutral to alkaline pH conditions.
-
Photodegradation: Exposure to light can cause degradation of aromatic amino acid residues.
-
Q3: How can I prevent the degradation of this compound during my experiments?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
Temperature Control: Store stock solutions and conduct experiments at low temperatures (e.g., 4°C) whenever possible to slow down both enzymatic and chemical degradation rates. For long-term storage, lyophilized peptides are stable for years at -20°C when protected from light.
-
pH Optimization: Maintain the pH of the solution within a range that minimizes chemical degradation. For many peptides, maximum stability is observed in a slightly acidic to neutral pH range (pH 4.5-6.5).
-
Use of Protease Inhibitors: Add a cocktail of protease inhibitors to your experimental solutions to block the activity of various proteases. The specific inhibitors and their concentrations should be optimized for your experimental system.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate peptide degradation. Aliquot stock solutions into single-use volumes to avoid this.
-
Use High-Purity Water and Reagents: Ensure that all components of your aqueous solution are of high purity to avoid contaminants that could catalyze degradation.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
Q4: What are some common signs that my this compound solution has degraded?
Degradation of your peptide solution can be indicated by:
-
A decrease in biological activity in your assays.
-
The appearance of new peaks or a decrease in the main peak area in HPLC analysis.
-
Changes in the physical appearance of the solution, such as cloudiness or precipitation, which may suggest aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in bioassay | Peptide degradation due to proteases in the experimental system (e.g., cell culture media with serum). | Add a broad-spectrum protease inhibitor cocktail to your assay buffer. Consider using serum-free media if your experiment allows. |
| Chemical instability at the experimental pH or temperature. | Optimize the pH of your buffer system. Maximum stability for many peptides is between pH 4.5 and 6.5. Perform experiments at the lowest feasible temperature. | |
| Adsorption to plasticware. | Use low-bind microcentrifuge tubes and pipette tips. | |
| Inconsistent results between experiments | Inconsistent freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Degradation of the stock solution over time. | Prepare fresh stock solutions regularly. Monitor the stability of the stock solution by HPLC. | |
| Extra peaks in HPLC chromatogram | Degradation products have formed. | Identify the degradation pathway (e.g., hydrolysis, oxidation) and implement preventative measures as described in the FAQs. |
| Contamination of the sample or solvent. | Use high-purity solvents and filter your samples before injection. |
Quantitative Data Summary
The stability of peptides is highly dependent on the specific amino acid sequence and the experimental conditions. The following tables provide a general overview of the impact of pH and temperature on peptide stability.
Table 1: Effect of pH on Peptide Stability
| pH Range | General Stability | Predominant Degradation Mechanisms |
| < 4 | Decreased | Acid-catalyzed hydrolysis of peptide bonds. |
| 4 - 6.5 | Generally Optimal | Minimal chemical degradation. |
| > 7 | Decreased | Base-catalyzed hydrolysis, deamidation, and oxidation. |
Table 2: Effect of Temperature on Peptide Degradation Rate
| Temperature | General Effect on Degradation Rate |
| -20°C (Lyophilized) | Very stable for years. |
| 4°C (Aqueous) | Slow degradation. Suitable for short-term storage. |
| 22°C (Room Temp) | Moderate degradation. |
| 37°C | Rapid degradation, especially in the presence of enzymes. |
Experimental Protocols
Protocol 1: Assessing this compound Stability by RP-HPLC
This protocol allows for the quantification of intact this compound over time to determine its degradation rate.
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Buffer solution at desired pH (e.g., phosphate buffer)
-
Protease inhibitor cocktail (if testing enzymatic degradation)
-
Incubator or water bath
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Incubation:
-
Dilute the this compound stock solution in the desired aqueous buffer to a final concentration (e.g., 100 µg/mL).
-
If testing enzymatic stability, spike the peptide into a solution containing the enzyme source (e.g., serum or cell lysate) with or without protease inhibitors.
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Stop the degradation reaction immediately by adding a precipitating solution (e.g., 1% TFA in ACN) and vortexing.
-
Centrifuge the sample to pellet precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Visualizations
Caption: Major routes of this compound degradation in aqueous solutions.
Caption: Step-by-step workflow for stability assessment using RP-HPLC.
Caption: Key methods for maintaining this compound stability.
References
- 1. RFamide peptide family - Wikipedia [en.wikipedia.org]
- 2. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in Tnrnflrfamide calcium imaging
Welcome to the Technical Support Center for Tnrnflrfamide Calcium Imaging.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and improve the signal-to-noise ratio (SNR) when measuring this compound-induced calcium responses.
A Note on this compound
Initial research indicates that "this compound" belongs to the family of RFamide neuropeptides. These peptides are characterized by a common C-terminal Arginine-Phenylalanine-amide motif.[1][2] RFamide peptides are known to be involved in a wide array of biological functions and often signal through G protein-coupled receptors (GPCRs), leading to changes in intracellular calcium levels.[1][3] The information provided in this guide is based on the general principles of RFamide peptide signaling and calcium imaging best practices.
Troubleshooting Guide
This section addresses common issues encountered during this compound calcium imaging experiments.
Issue 1: Low or No Signal (Weak Calcium Response)
-
Question: I am not observing a significant increase in fluorescence after applying this compound. What could be the issue?
-
Answer: A weak or absent signal can stem from several factors, ranging from the peptide itself to the health of your cells and the imaging setup.
-
Peptide Integrity and Concentration:
-
Ensure the peptide is properly reconstituted and stored to prevent degradation.
-
Verify the final concentration of this compound used. You may need to perform a dose-response curve to determine the optimal concentration for your cell type.
-
-
Cell Health and Receptor Expression:
-
Confirm that your cells are healthy and in a good state for the experiment. Stressed cells may not respond optimally.[4]
-
Ensure that your cell model expresses the receptor for this compound. If the receptor is not endogenously expressed, you may need to use a transient or stable transfection system.
-
-
Calcium Indicator Loading:
-
Inadequate loading of the calcium indicator is a common cause of low signal. Optimize the dye concentration and incubation time. Excessive washing after loading can also remove the dye from the cells.
-
Ensure that the AM ester form of the dye is properly de-esterified by intracellular esterases, which is crucial for the dye to become calcium-sensitive. This process can be facilitated by a post-loading incubation at room temperature.
-
-
Imaging Parameters:
-
Your imaging settings may not be sensitive enough. Increase the exposure time or the excitation light intensity, but be mindful of phototoxicity.
-
-
Issue 2: High Background Noise
-
Question: My baseline fluorescence is very high, making it difficult to detect a change upon this compound application. How can I reduce the background noise?
-
Answer: High background noise can obscure the true signal. Here are some strategies to minimize it:
-
Incomplete Dye Washing: Residual extracellular dye is a major source of background fluorescence. Ensure thorough but gentle washing of the cells after loading.
-
Suboptimal Dye Concentration: Using too high a concentration of the calcium indicator can lead to high background. Try reducing the dye concentration during the loading step.
-
Autofluorescence: Some cell types and media components (like phenol red) are naturally fluorescent. Use phenol red-free imaging medium during the experiment.
-
Optical Components: Dirty or inappropriate optical components can increase background. Ensure your microscope's optical path is clean. Adding secondary emission and excitation filters can help reduce excess background noise and improve the SNR.
-
Issue 3: Phototoxicity and Photobleaching
-
Question: My cells are showing signs of stress (blebbing, detachment) or the fluorescent signal is fading rapidly during the experiment. What should I do?
-
Answer: Phototoxicity and photobleaching are caused by excessive light exposure and can compromise your results.
-
Minimize Light Exposure:
-
Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Reduce the exposure time for each image.
-
Increase the interval between image acquisitions in a time-lapse experiment.
-
-
Optimize Wavelength:
-
If possible, use fluorescent probes that are excited by longer wavelengths (e.g., red or far-red), as this light is less energetic and generally causes less damage.
-
-
Use Antioxidants:
-
Supplementing your imaging medium with antioxidants like Trolox or ascorbic acid can help mitigate the effects of reactive oxygen species (ROS) generated during imaging.
-
-
Advanced Microscopy Techniques:
-
Techniques like spinning-disk confocal microscopy are often gentler on live cells compared to laser scanning confocal microscopy because they use lower laser power.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely signaling pathway for this compound?
-
A1: Many RFamide peptides that trigger a calcium response do so by activating Gq/11 protein-coupled receptors. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
-
-
Q2: Which calcium indicator should I use?
-
A2: The choice of calcium indicator depends on your specific experimental needs.
-
Chemical Dyes (e.g., Fluo-4 AM, Fura-2 AM): These are generally brighter and more photostable than genetically encoded indicators. They are suitable for initial experiments and high-throughput screening.
-
Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP): These can be targeted to specific cell types or subcellular compartments, offering higher specificity. They are ideal for long-term studies and in vivo imaging.
-
-
-
Q3: How can I be sure the observed response is specific to this compound?
-
A3: To ensure specificity, you should include several controls in your experiment:
-
Vehicle Control: Apply the vehicle solution (the solvent used to dissolve this compound) to the cells to ensure it does not elicit a response on its own.
-
Negative Control Cells: Use cells that do not express the this compound receptor to show that the response is receptor-dependent.
-
Antagonist Studies: If a specific antagonist for the this compound receptor is available, pre-incubating the cells with the antagonist should block the calcium response.
-
-
Quantitative Data Summary
Table 1: Comparison of Common Calcium Indicators
| Indicator | Type | Excitation/Emission (nm) | Kd for Ca2+ | Advantages | Disadvantages |
| Fluo-4 AM | Chemical | ~494 / ~516 | ~345 nM | High fluorescence increase upon Ca2+ binding, bright signal. | Single wavelength, susceptible to dye loading variations. |
| Fura-2 AM | Chemical | ~340 / ~510 and ~380 / ~510 | ~145 nM | Ratiometric, allowing for more quantitative measurements. | Requires a system capable of rapid wavelength switching, UV excitation can be phototoxic. |
| GCaMP6s | Genetically Encoded | ~488 / ~510 | ~287 nM | Targetable to specific cells/organelles, good for long-term studies. | Can have lower brightness and SNR compared to chemical dyes, expression levels can vary. |
Table 2: Impact of Acquisition Parameters on SNR and Phototoxicity
| Parameter | Effect of Increasing the Parameter on SNR | Effect of Increasing the Parameter on Phototoxicity | Recommendation for Optimization |
| Excitation Intensity | Increases Signal (can improve SNR to a point) | Increases | Use the lowest intensity that provides an adequate signal. |
| Exposure Time | Increases Signal (can improve SNR) | Increases | Balance signal strength with the speed of the biological process and phototoxicity. |
| Binning | Increases SNR (by averaging pixels) | No direct effect | Can be used to improve SNR at the cost of spatial resolution. |
| Acquisition Interval | No direct effect on single-image SNR | Decreases overall light dose | Use the longest interval that can still capture the dynamics of the calcium signal. |
Experimental Protocols
Protocol 1: Calcium Indicator Loading using Fluo-4 AM
-
Cell Preparation: Plate cells on a glass-bottom dish or plate suitable for imaging. Ensure cells are healthy and at an appropriate confluency.
-
Prepare Loading Solution:
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in DMSO).
-
For a final loading concentration of 1-5 µM, dilute the stock solution in a serum-free, phenol red-free imaging buffer (e.g., HBSS).
-
To aid in dye solubilization, you can add Pluronic F-127 to a final concentration of ~0.02%.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for your cell type.
-
-
Washing:
-
Gently remove the loading solution and wash the cells two to three times with fresh imaging buffer to remove any extracellular dye.
-
-
De-esterification:
-
Add fresh imaging buffer to the cells and incubate for an additional 30 minutes at room temperature in the dark. This allows for the complete de-esterification of the dye within the cells.
-
Protocol 2: this compound Calcium Imaging Experiment
-
Microscope Setup: Turn on the microscope, camera, and light source. Allow the system to warm up and stabilize.
-
Baseline Acquisition:
-
Place the dish with the loaded cells on the microscope stage.
-
Focus on the cells and adjust the imaging parameters (excitation intensity, exposure time) to achieve a good baseline signal without saturating the detector.
-
Acquire a baseline fluorescence reading for 1-2 minutes to ensure the signal is stable.
-
-
Peptide Application:
-
Carefully add the this compound solution to the dish to reach the desired final concentration.
-
Continue recording the fluorescence signal to capture the change in intracellular calcium concentration.
-
-
Data Acquisition: Record the fluorescence intensity over time for the duration of the expected response (typically 5-20 minutes for agonist stimulation).
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Normalize the data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀). The results are often presented as F/F₀.
-
Protocol 3: Assessing Phototoxicity
-
Control Group: On one field of view, acquire a short time-lapse using very low illumination settings to observe normal cell behavior.
-
Experimental Group: On a different field of view, subject the cells to your intended experimental imaging conditions (your standard excitation intensity, exposure time, and time-lapse interval).
-
Post-Exposure Assessment: After the experimental acquisition, immediately switch back to the low illumination settings used for the control group and acquire another short time-lapse.
-
Analysis: Compare the morphology and behavior of the cells in the experimental group to the control group. Look for signs of stress such as membrane blebbing, vacuole formation, or cell death.
Visualizations
Caption: Putative signaling pathway for this compound-induced calcium release.
Caption: General experimental workflow for this compound calcium imaging.
Caption: Troubleshooting decision tree for calcium imaging experiments.
References
reducing non-specific binding in Tnrnflrfamide receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in Tnrnflrfamide and other FMRFamide-related peptide (FaRP) receptor assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure the specific signal in your assay, leading to inaccurate measurements of receptor affinity and density. An acceptable level of non-specific binding should ideally be less than 20% of the total binding. If you are experiencing high NSB, systematically evaluate the following potential causes and solutions.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting high non-specific binding in your receptor assay.
Caption: Troubleshooting workflow for diagnosing and resolving high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in my this compound receptor assay?
A1: High non-specific binding (NSB) can originate from several factors.[1] Key causes include:
-
Assay Buffer Composition: Suboptimal pH or ionic strength can increase electrostatic interactions.[2][3] The absence of a proper blocking agent allows the ligand to bind to non-receptor proteins and surfaces.[1][2]
-
Radioligand Properties: Peptides like this compound can be "sticky" due to hydrophobic or charged residues. High radioligand concentrations can also increase NSB.
-
Receptor Preparation Quality: Poor quality membrane preparations can expose non-receptor components that bind the radioligand. Using too high a protein concentration also increases the number of non-specific sites.
-
Incubation Conditions: Excessive incubation time or temperature can increase hydrophobic interactions that contribute to NSB.
-
Labware and Filters: Standard polystyrene plates and certain filter materials can non-specifically adsorb peptides.
Q2: How can I optimize my assay buffer to reduce NSB?
A2: Optimizing your assay buffer is a critical first step. Consider the following adjustments, testing one variable at a time.
| Buffer Component | Recommended Action | Typical Concentration Range | Rationale |
| Blocking Agent | Add Bovine Serum Albumin (BSA) or casein. | 0.1% - 1% (w/v) | Prevents the ligand from binding to non-receptor proteins and surfaces. |
| Ionic Strength | Increase salt concentration. | 50 - 150 mM NaCl | Shields charged molecules and reduces electrostatic interactions. |
| pH | Optimize pH around physiological levels. | pH 7.2 - 7.6 | Influences the charge of the ligand and receptor, affecting binding. |
| Surfactant | Add a low concentration of a non-ionic surfactant. | 0.05% - 0.1% (v/v) Tween-20 or Triton X-100 | Disrupts hydrophobic interactions that cause non-specific binding. |
Q3: How do I properly define and measure non-specific binding?
A3: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific receptor sites.
-
Choice of Competitor: Use a structurally distinct compound if available, or the unlabeled this compound itself.
-
Competitor Concentration: The concentration of the unlabeled competitor should be at least 100- to 1000-fold higher than the Kd of the radioligand to ensure complete displacement from specific sites.
-
Calculation: Specific Binding = Total Binding (radioligand only) - Non-Specific Binding (radioligand + excess unlabeled competitor). True non-specific binding should be non-saturable and increase linearly with radioligand concentration.
Q4: Could my washing technique be the problem?
A4: Yes, inadequate washing can leave unbound radioligand behind, contributing to high background.
-
Wash Buffer: Use an ice-cold wash buffer, often with a similar composition to the assay buffer, to slow the dissociation of specifically bound ligand.
-
Volume and Number: Increase the wash volume and/or the number of wash steps (typically 3-4 rapid washes are sufficient).
-
Technique: For membrane assays, rapid filtration is generally preferred over centrifugation to separate bound from free ligand, as it minimizes the trapping of unbound ligand in the pellet.
Q5: What type of labware and filters should I use for peptide receptor assays?
A5: Peptides are prone to adsorbing to surfaces, which can increase NSB and cause variability.
-
Plates and Tubes: It is highly recommended to use low-binding plates and tubes. These surfaces are treated to be more hydrophilic and reduce peptide adsorption.
-
Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C) are common for membrane-bound receptor assays. To reduce the radioligand binding directly to the filter, pre-soak the filters in a solution like 0.3-0.5% polyethylenimine (PEI).
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound Receptor
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the this compound receptor. Optimization will be required.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [¹²⁵I]-Tnrnflrfamide.
-
Unlabeled Competitor: Unlabeled this compound or other specific ligand.
-
Receptor Source: Cell membranes expressing the this compound receptor.
-
Filters: Glass fiber filters (GF/C), pre-soaked in 0.5% PEI.
-
Apparatus: Filtration manifold, scintillation counter.
Caption: Standard workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of your unlabeled competitor and test compounds in binding buffer. Dilute the cell membranes and radioligand to their final working concentrations in binding buffer.
-
Assay Setup: In low-binding tubes, set up triplicate reactions for:
-
Total Binding: Add binding buffer, radioligand, and membrane suspension.
-
Non-Specific Binding (NSB): Add a saturating concentration of unlabeled this compound (e.g., 1 µM), radioligand, and membrane suspension.
-
Competition: Add your test compound dilutions, radioligand, and membrane suspension.
-
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Termination: Terminate the binding reaction by rapid filtration through the PEI-soaked glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters quickly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the total binding counts. For competition assays, perform non-linear regression analysis to determine the Ki or IC₅₀ values.
Signaling Pathway
This compound and other FaRPs typically bind to G protein-coupled receptors (GPCRs). Upon ligand binding, the receptor activates an intracellular heterotrimeric G protein, which then initiates downstream signaling cascades. FaRPs can be linked to different G proteins (e.g., Gq, Gi, Gs), leading to varied cellular responses.
Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.
References
Technical Support Center: Tnrnflrfamide Bioactivity Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying the bioactivity of the neuropeptide Tnrnflrfamide. It includes essential control experiments, detailed protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the essential positive and negative controls for a this compound bioassay?
A1: Proper controls are critical to validate your experimental results.[1][2]
-
Positive Controls: These demonstrate that your experimental setup is functioning correctly.[1][2]
-
Known Agonist: Use a well-characterized agonist for the suspected receptor (if known) or a substance known to elicit a similar biological response in your model system (e.g., another RF-amide peptide with established activity). This confirms the tissue or cell line is responsive.[1]
-
High-Potassium Solution (for muscle assays): A solution of KCl (e.g., 80 mM) can be used to induce muscle contraction, confirming the viability and contractility of the muscle preparation.
-
Recombinant Protein: For binding or cellular assays, a purified recombinant version of the target receptor can serve as a positive control.
-
-
Negative Controls: These help identify non-specific effects and establish a baseline.
-
Vehicle Control: This is the most crucial negative control. The solution used to dissolve the this compound (e.g., saline, DMSO, water) should be applied alone to ensure it does not cause any biological effect.
-
Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence. This control helps to demonstrate that the observed bioactivity is specific to the this compound sequence and not just a general effect of adding a peptide.
-
Unrelated Peptide: A peptide with a different sequence and known to be inactive in the assay system.
-
Knockout/Knockdown Cells: In cell-based assays, using cells where the target receptor has been knocked out or its expression reduced can confirm the peptide's action is receptor-mediated.
-
Q2: My isolated muscle tissue preparation is not responding to this compound or the positive control. What should I check?
A2: Lack of response can stem from several factors related to tissue viability and the experimental setup.
-
Tissue Viability: Ensure the tissue was dissected and transferred to chilled, oxygenated physiological saline (e.g., Ringer's solution) promptly. The saline should be continuously perfused with carbogen (95% O2 / 5% CO2) to maintain physiological pH and oxygenation.
-
Suturing and Mounting: Check that the sutures are securely tied to the tendons, not the muscle fibers, and that the knots have not slipped. The tissue should be mounted without being overstretched.
-
Equilibration Period: The muscle requires an equilibration period (typically 10-15 minutes) in the tissue bath under a slight resting tension. A stable baseline reading on your force transducer indicates the tissue is ready.
-
Optimal Length (Lo): The muscle must be stretched to its optimal length (Lo) to generate maximum force. This is found by systematically stretching the muscle in small increments and eliciting a twitch contraction at each step until the maximum force is achieved.
-
Stimulator Settings: If using electrical stimulation as a positive control, ensure you are using a supramaximal stimulation current.
Q3: I am seeing a high degree of variability in my dose-response data. How can I improve consistency?
A3: Variability can be biological or technical.
-
Biological Variability: Use animals of the same age, sex, and genetic background. Ensure consistent dissection procedures and tissue handling.
-
Technical Variability:
-
Peptide Stability: Neuropeptides can degrade over time. Prepare fresh stock solutions of this compound for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of the peptide in the organ bath.
-
Washout Period: Ensure a sufficient washout period between peptide applications to allow the tissue to return to its baseline resting state.
-
Assay Drift: Include a reference compound at a standard concentration on each plate or in each experimental run to monitor for assay drift over time.
-
Q4: How can I determine if this compound is acting through a G-protein coupled receptor (GPCR)?
A4: Most neuropeptides signal through GPCRs. You can investigate this through several means:
-
Second Messenger Assays: Measure the intracellular accumulation of second messengers like cyclic AMP (cAMP) or inositol phosphate (IP1) after applying this compound. A change in the levels of these molecules is a hallmark of GPCR activation.
-
Use of GPCR Antagonists: If a specific receptor is hypothesized, use a known antagonist to see if it blocks the effect of this compound.
-
GTPγS Binding Assay: This assay measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G-proteins upon receptor activation, providing direct evidence of G-protein coupling.
Quantitative Data Summary
When performing dose-response experiments, data should be systematically recorded to determine key pharmacological parameters.
Table 1: Example Dose-Response Data for this compound on Muscle Contraction
| Concentration (M) | N | Mean Contraction Force (mN) | Standard Error (SE) | % of Max Response |
| 1.00E-10 | 5 | 1.2 | 0.3 | 5% |
| 1.00E-09 | 5 | 4.8 | 0.9 | 20% |
| 1.00E-08 | 5 | 12.0 | 2.1 | 50% |
| 1.00E-07 | 5 | 20.4 | 3.5 | 85% |
| 1.00E-06 | 5 | 23.8 | 2.8 | 99% |
| 1.00E-05 | 5 | 24.0 | 2.5 | 100% |
From this data, an EC50 (the concentration that elicits 50% of the maximal response) can be calculated using non-linear regression analysis.
Experimental Protocols
Protocol 1: In Vitro Muscle Tension Bioassay
This protocol describes how to measure the effect of this compound on the contractile force of an isolated muscle preparation.
Materials:
-
Dissection tools (forceps, scissors)
-
Sylgard-lined dissection dish
-
Physiological saline (e.g., Ringer's solution), chilled and aerated with 95% O2 / 5% CO2
-
Suture thread (e.g., 4-0 silk)
-
Organ bath system with force transducer and stimulator
-
This compound stock solution and vehicle
Methodology:
-
Dissection: Carefully dissect the target muscle (e.g., mouse extensor digitorum longus, EDL) and place it immediately into a dish of chilled, aerated saline.
-
Suturing: Pin the muscle at its tendons in the dish. Securely tie suture loops to the proximal and distal tendons.
-
Mounting: Transfer the muscle to the organ bath. Attach the bottom suture to a fixed hook and the top suture to the force-displacement transducer.
-
Equilibration: Immerse the muscle in the organ bath filled with aerated saline at a constant temperature (e.g., 37°C). Allow the muscle to equilibrate for 15-30 minutes under a minimal resting tension until a stable baseline is achieved.
-
Determine Optimal Length (Lo): Adjust the muscle length in small steps. At each step, deliver a single electrical pulse (twitch) and record the force. The length at which the twitch force is maximal is Lo.
-
Control Application: Add the vehicle control to the bath and record any change in force for 5-10 minutes. Wash the tissue by replacing the bath solution with fresh saline several times.
-
Peptide Application: Once the baseline is stable, add this compound to the bath in a cumulative or single-dose fashion. Record the contractile response until it reaches a plateau.
-
Washout: Thoroughly wash the tissue with fresh saline until the tension returns to the baseline before applying the next concentration.
-
Data Analysis: Measure the change in force (tension) from baseline for each concentration. Normalize the data to the maximum response and plot a dose-response curve to calculate the EC50.
Visualizations
Signaling and Experimental Workflows
Caption: A plausible GPCR signaling pathway for this compound.
References
Technical Support Center: Synthesis of Long-Chain FMRFamide-Like Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long-chain FMRFamide-like peptides (FLPs).
FAQs and Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the synthesis of long-chain FMRFamide-like peptides.
Low Yield and Purity
Q1: What are the most common reasons for low yield and purity in the synthesis of long-chain FLPs?
A1: Low yields and purity issues are common challenges in solid-phase peptide synthesis (SPPS), especially for long and hydrophobic sequences often found in FLPs. The primary culprits include:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a major cause of truncated sequences. This can be due to degraded deprotection reagents (e.g., piperidine), insufficient reaction time, or steric hindrance.
-
Poor Coupling Efficiency: Incomplete coupling of the activated amino acid to the N-terminus of the peptide chain results in deletion sequences. This is often a problem with sterically hindered amino acids (e.g., Val, Ile) and "difficult" sequences that are prone to aggregation.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets or α-helices) and aggregate on the resin. This aggregation blocks reactive sites, hindering both deprotection and coupling reactions.[2] Hydrophobic residues, which are common in long-chain FLPs, significantly contribute to this issue.
-
Side Reactions: Various side reactions can occur during SPPS, leading to impurities that are difficult to separate from the target peptide. Common side reactions include racemization, aspartimide formation, and diketopiperazine formation.[3][4]
-
Premature Cleavage: For peptides synthesized on highly acid-labile resins, such as those with a chlorotrityl linker, premature cleavage of the peptide from the resin can occur if acidic conditions are not carefully controlled during the synthesis cycles.
Troubleshooting Flowchart for Low Yield and Purity
Caption: Troubleshooting workflow for low yield and purity.
Challenges with Specific Residues and Motifs
Q2: Are there specific challenges associated with the C-terminal RF-amide motif in FMRFamide-like peptides?
A2: Yes, the C-terminal Arginine-Phenylalanine-amide (RF-amide) motif presents specific challenges during synthesis:
-
Arginine Coupling: Arginine is a sterically bulky amino acid, and its guanidinium side chain requires a robust protecting group (e.g., Pbf, Pmc). This bulkiness can hinder coupling efficiency. Furthermore, activated arginine can undergo intramolecular cyclization to form a stable δ-lactam, an inactive species that leads to deletion of the arginine residue.
-
C-terminal Amide Formation: The synthesis of C-terminal amides requires specific resins, such as Rink Amide or PAL. Incomplete cleavage from these resins can reduce the overall yield.
-
Side Reactions with Arginine: During the final cleavage with strong acids like trifluoroacetic acid (TFA), the arginine side-chain protecting group can be difficult to remove completely. Additionally, side reactions such as guanidinylation of other residues can occur if the coupling reagent is used in excess.
Troubleshooting Guide for C-terminal RF-amide Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency of Arginine | Steric hindrance; δ-lactam formation. | Perform a double coupling for the Arginine residue. Use a highly efficient coupling reagent such as HATU or HCTU. |
| Incomplete cleavage from amide resin | Insufficient cleavage time or inappropriate cleavage cocktail. | Extend the cleavage time to 3-4 hours. Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K). |
| Presence of deletion sequences (missing Arg) | δ-lactam formation. | Pre-activate the Fmoc-Arg(Pbf)-OH for a shorter time before adding it to the resin. |
| Side-chain protecting group of Arg not removed | Incomplete cleavage. | Increase the concentration of scavengers in the cleavage cocktail and extend the cleavage time. |
Experimental Protocols
This section provides detailed experimental protocols for key procedures in the synthesis of long-chain FMRFamide-like peptides.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a Long-Chain FLP (e.g., NPAF)
This protocol outlines the manual synthesis of the 18-amino acid FMRFamide-like peptide NPAF (AGEGLSSPFWSLAAPQRF-NH₂).
1. Resin Preparation and Swelling:
-
Start with 100 mg of Rink Amide AM resin (loading capacity ~0.5 mmol/g).
-
Place the resin in a fritted syringe reaction vessel.
-
Wash the resin with dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For difficult couplings (e.g., Arg, Phe, or hydrophobic stretches), a double coupling is recommended.
-
After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).
-
To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the dry resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
SPPS Workflow Diagram
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Quantitative Data
The choice of coupling reagent significantly impacts the yield and purity of the synthesized peptide, especially for difficult sequences. The following table summarizes the comparative performance of common coupling reagents in the synthesis of a model hydrophobic peptide.
Table 1: Comparative Yield of a Model Hydrophobic Peptide with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| HCTU | - | DIPEA | DMF | 30 | ~98 |
| DIC/Oxyma | Oxyma | - | DMF | 60-120 | ~95 |
Data compiled from various sources for a model hydrophobic peptide. Actual yields will vary depending on the specific peptide sequence and synthesis conditions.
Signaling Pathways
FMRFamide-like peptides exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs).
NPFF/NPAF Receptor Signaling
Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF) are known to bind to two receptor subtypes, NPFF1 and NPFF2. These receptors are coupled to inhibitory G-proteins (Gαi/o).[5]
Signaling Pathway Diagram for NPFF/NPAF Receptors
Caption: Simplified signaling pathway of NPFF/NPAF receptors.
Activation of NPFF receptors leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Gβγ subunit: Can directly modulate the activity of ion channels, such as inhibiting N-type calcium channels.
-
Downstream Effects: The overall signaling cascade can lead to various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which has been shown to promote neurite outgrowth.
References
- 1. Drosophila neuropeptide F and its receptor, NPFR1, define a signaling pathway that acutely modulates alcohol sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drosophila neuropeptide F and its receptor, NPFR1, define a signaling pathway that acutely modulates alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing fixation and permeabilization for Tnrnflrfamide immunohistochemistry
Welcome to the technical support center for Tnrnflrfamide immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions to help optimize your this compound staining protocols.
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunohistochemistry.
1. Problem: Weak or No Staining
Question: I am not seeing any signal, or the signal for this compound is very weak. What are the possible causes and solutions?
Answer: Weak or no staining is a frequent issue in IHC and can stem from multiple factors.[1][2] A systematic approach to troubleshooting is recommended.
-
Primary Antibody Issues:
-
Cause: The primary antibody concentration may be too low.[2][3]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the concentration recommended on the datasheet and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[2]
-
Cause: Improper antibody storage may have led to reduced activity.
-
Solution: Ensure the antibody has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. It is best to aliquot the antibody upon arrival.
-
Cause: The primary antibody may not be validated for the specific application (e.g., paraffin-embedded vs. frozen sections).
-
Solution: Confirm that the antibody is validated for your tissue preparation method.
-
-
Fixation Problems:
-
Cause: Over-fixation of the tissue can mask the epitope, preventing the primary antibody from binding.
-
Solution: Reduce the fixation time. If using paraformaldehyde, fixation for more than 10-15 minutes may require antigen retrieval.
-
Cause: Under-fixation can lead to poor tissue preservation and loss of the antigen.
-
Solution: Ensure the fixation time is adequate for the size and type of your tissue sample.
-
-
Antigen Retrieval:
-
Cause: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval may be insufficient to unmask the this compound epitope.
-
Solution: Optimize your antigen retrieval method. Experiment with different heat-induced epitope retrieval (HIER) buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.
-
-
Permeabilization:
-
Cause: Inadequate permeabilization can prevent the antibody from reaching the intracellular location of this compound.
-
Solution: Ensure you have included a permeabilization step if you are using a fixative like paraformaldehyde that does not permeabilize the tissue. Optimize the concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time.
-
2. Problem: High Background Staining
Question: My images are obscured by high background noise. How can I reduce it?
Answer: High background staining can mask specific signals and make interpretation difficult. This often results from non-specific antibody binding.
-
Blocking Issues:
-
Cause: Insufficient blocking allows for non-specific binding of primary or secondary antibodies.
-
Solution: Increase the blocking time or try a different blocking agent. A common and effective blocking solution is normal serum from the same species in which the secondary antibody was raised.
-
-
Antibody Concentration:
-
Cause: The primary or secondary antibody concentration may be too high.
-
Solution: Reduce the concentration of the antibody. Perform a titration to find the optimal balance between signal and background.
-
-
Washing Steps:
-
Cause: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.
-
Solution: Increase the number and duration of washes. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) can help reduce non-specific binding.
-
-
Endogenous Enzyme Activity:
-
Cause: If using an enzyme-based detection system (like HRP), endogenous peroxidase activity in the tissue can cause non-specific signal.
-
Solution: Include a peroxidase blocking step, such as incubation with 3% hydrogen peroxide (H2O2), before the primary antibody incubation.
-
-
Tissue Handling:
-
Cause: Allowing tissue sections to dry out during the staining process can cause irreversible non-specific antibody binding.
-
Solution: Keep the slides in a humidified chamber during incubation steps and never let the tissue dry out.
-
3. Problem: Non-Specific Staining
Question: I am seeing staining in unexpected locations or structures. What could be the cause?
Answer: Non-specific staining can result from several factors, including antibody cross-reactivity and issues with tissue quality.
-
Antibody Cross-Reactivity:
-
Cause: The primary or secondary antibody may be cross-reacting with other proteins in the tissue.
-
Solution: Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody. Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
-
Poor Tissue Quality:
-
Cause: Poorly fixed or processed tissue can lead to artifacts that cause non-specific staining.
-
Solution: Ensure proper tissue collection and fixation techniques are used.
-
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound immunohistochemistry?
A1: The optimal fixative depends on the tissue type and the specific anti-Tnrnflrfamide antibody used. For neuropeptides, 4% paraformaldehyde (PFA) is a common choice as it preserves tissue structure well. However, PFA cross-links proteins, which may mask the epitope, often necessitating an antigen retrieval step. Alternatively, organic solvents like ice-cold methanol or acetone can be used; these fixatives also permeabilize the cells but may not preserve morphology as well as PFA.
Q2: Do I always need to perform an antigen retrieval step?
A2: Not always. Antigen retrieval is typically required for tissues fixed with cross-linking agents like paraformaldehyde or formalin. If you are using alcohol-based fixatives (e.g., methanol, ethanol) or working with frozen sections with mild fixation, antigen retrieval is often not necessary as these fixatives do not mask epitopes.
Q3: What is the difference between Triton X-100, Saponin, and Tween 20 for permeabilization?
A3: These are all detergents used for permeabilization, but they have different properties.
-
Triton X-100 is a harsh, non-ionic detergent that effectively permeabilizes both plasma and nuclear membranes. It is not suitable for antigens located on the cell membrane as it can destroy the membrane.
-
Saponin and Digitonin are milder, reversible detergents that selectively remove cholesterol from the plasma membrane, creating pores without dissolving the membrane itself. They are suitable for cytoplasmic antigens.
-
Tween 20 is a very mild detergent primarily used in washing buffers to reduce non-specific binding and is generally not sufficient for permeabilization on its own.
Q4: How long should I incubate my primary antibody?
A4: The optimal incubation time depends on the antibody's affinity and concentration. A common starting point is a 1-2 hour incubation at room temperature or an overnight incubation at 4°C. Overnight incubation at 4°C is often preferred as it can increase specific binding and reduce background.
Data Presentation: Optimizing Fixation and Permeabilization
Table 1: Comparison of Common Fixatives for Neuropeptide IHC
| Fixative | Concentration | Typical Fixation Time | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | 4% in PBS | 10-20 minutes for cells; 4-24 hours for tissue immersion | Excellent preservation of morphology | Masks epitopes (requires antigen retrieval); can cause autofluorescence |
| Methanol | Ice-cold 95-100% | 10 minutes at -20°C | Fixes and permeabilizes simultaneously | Can alter or destroy some epitopes; may not preserve morphology as well as PFA |
| Acetone | Ice-cold 100% | 5-10 minutes at -20°C | Rapid fixation; fixes and permeabilizes | Can cause tissue shrinkage and distortion |
| Bouin's Fixative | N/A | Varies | Good for delicate tissues | Contains picric acid, which requires special handling |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Typical Concentration | Incubation Time | Target Antigens | Notes |
| Triton X-100 | 0.1 - 0.5% in PBS | 5-15 minutes | Intracellular and nuclear proteins | Harsh detergent; may disrupt cell membranes |
| Saponin | 0.1 - 0.5% in PBS | 5-15 minutes | Cytoplasmic proteins | Mild, reversible permeabilization |
| Digitonin | 5-50 µg/mL | 5-15 minutes | Cytoplasmic proteins | Similar to Saponin, selectively removes cholesterol |
| Tween 20 | 0.05 - 0.1% in PBS | N/A | Used in wash buffers | Very mild; generally not used for permeabilization alone |
Experimental Protocols
Protocol: Immunohistochemistry for this compound (Paraffin-Embedded Sections)
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval methods is highly recommended.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 times for 10 minutes each.
-
Immerse in 100% ethanol: 2 times for 10 minutes each.
-
Immerse in 95% ethanol: 1 time for 5 minutes.
-
Immerse in 70% ethanol: 1 time for 5 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval (Heat-Induced):
-
Bring slides to a boil in 10 mM Sodium Citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Cool slides on the benchtop for 30 minutes.
-
Rinse sections in wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.
-
-
Peroxidase Block (for HRP detection):
-
Incubate sections in 3% H2O2 in methanol for 15-30 minutes at room temperature.
-
Wash sections in wash buffer 3 times for 5 minutes each.
-
-
Permeabilization (if required):
-
Incubate sections in 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash sections in wash buffer 3 times for 5 minutes each.
-
-
Blocking:
-
Block with a suitable blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Tnrnflrfamide primary antibody to its optimal concentration in the blocking solution.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash sections in wash buffer 3 times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.
-
From this point on, protect slides from light if using a fluorescent secondary antibody.
-
-
Detection (for HRP):
-
Wash sections in wash buffer 3 times for 5 minutes each.
-
Incubate with Streptavidin-HRP reagent for 30 minutes at room temperature.
-
Wash sections in wash buffer 3 times for 5 minutes each.
-
Add DAB substrate and monitor for color development.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Wash with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: Representative signaling pathway for a neuropeptide via a GPCR.
References
Technical Support Center: Troubleshooting Low Yield in Tnrnflrfamide Purification
Introduction
This technical support center provides troubleshooting guidance for researchers experiencing low yields during the purification of Tnrnflrfamide. This compound, also known as lobster peptide F1, is a neuropeptide and an N-terminally extended analog of FMRFamide[1]. Like other RF-amide peptides, its synthesis and purification can be challenging. This guide offers a structured approach to identifying and resolving common issues encountered during solid-phase peptide synthesis (SPPS), cleavage, and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common causes of low yield in this compound synthesis and purification?
Low yield in peptide synthesis can arise from issues at various stages of the process. The most frequent culprits include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences[2].
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences[2]. This can be particularly problematic for sterically hindered amino acids.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin due to hydrogen bonding, making reactive sites inaccessible to reagents. This is a significant issue for hydrophobic or long peptides[2].
-
Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin, or instability of the linker can all contribute to reduced yield[2].
-
Inefficient Cleavage and Deprotection: Incomplete cleavage from the resin or the incomplete removal of side-chain protecting groups will result in a lower recovery of the final product.
-
Losses During Handling: Physical loss of the peptide can occur during transfers between vessels, precipitation, and lyophilization.
Q2: My crude this compound yield is low. How can I improve the solid-phase peptide synthesis (SPPS)?
Optimizing the SPPS protocol is critical for maximizing the final yield. Consider the following strategies:
-
Monitor Coupling and Deprotection: Use a colorimetric test, such as the Kaiser test, to confirm the completion of each coupling and deprotection step. A positive Kaiser test (blue color) indicates free primary amines, signifying an incomplete coupling reaction.
-
Double Coupling: For amino acids that are known to be difficult to couple, such as those that are sterically hindered or follow a proline residue, performing a second coupling step can improve efficiency. Arginine residues can also be challenging to incorporate and may benefit from double coupling.
-
Optimize Reagent Concentrations: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful reactions, especially for longer peptides.
-
Address Peptide Aggregation: For sequences prone to aggregation, consider using a higher synthesis temperature, specialized "difficult sequence" protocols, or alternative solvents to disrupt secondary structure formation.
-
Ensure Reagent Quality: Use fresh, high-quality reagents, as degraded amino acids, coupling reagents, or deprotection solutions can lead to side reactions and lower yields.
Q3: I suspect incomplete cleavage of this compound from the resin. What should I do?
Incomplete cleavage is a common reason for low yield after the final step. Here's how to troubleshoot this issue:
-
Optimize Cleavage Cocktail and Time: The standard cleavage reagent is trifluoroacetic acid (TFA). The cleavage time may need to be extended for complete removal of all protecting groups. Performing a small-scale test cleavage on a few milligrams of resin can help determine the optimal cleavage time before committing the entire batch.
-
Use Scavengers: During cleavage, reactive carbocations are generated that can modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Including appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water, is crucial to prevent these side reactions. For peptides containing Trp, Met, or Cys, a scavenger like 1,2-ethanedithiol (EDT) can be beneficial.
-
Ensure Proper Resin Washing: Before cleavage, thoroughly wash the peptide-resin to remove any residual solvents from the synthesis, particularly DMF, which can inhibit the TFA-acidolysis.
-
Check for Peptide Precipitation: The cleaved peptide may be insoluble in the cleavage cocktail, leading to apparent low yield. If this is suspected, try different precipitation solvents after cleavage.
Q4: How can I improve the yield during RP-HPLC purification of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. To minimize yield loss during this step:
-
Optimize Column and Solvents: C18 columns are commonly used for peptide purification. The mobile phases typically consist of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Develop a Suitable Gradient: Peptides are usually eluted using a gradient of increasing organic solvent concentration. A shallow gradient around the expected elution point of the peptide can improve resolution and separation from impurities, leading to purer fractions and better recovery.
-
Monitor at the Correct Wavelength: Monitor the elution at a wavelength of 210–220 nm to detect the peptide bonds.
-
Pool Fractions Carefully: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure target peptide before pooling them for lyophilization.
Q5: What is the difference between peptide purity and peptide content, and how do they affect my yield calculations?
It is important to distinguish between peptide purity and net peptide content:
-
Peptide Purity: This is determined by HPLC and represents the percentage of the target peptide sequence relative to other peptide impurities (e.g., deletion or truncated sequences).
-
Net Peptide Content: This is the percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of non-peptide components like water, absorbed solvents, and counter-ions (e.g., TFA). The net peptide content, which is often between 50-90%, can be accurately determined by amino acid analysis or elemental analysis.
When calculating the concentration of your purified peptide for subsequent experiments, you must account for the net peptide content to determine the actual amount of peptide present.
Quantitative Data Summary
Table 1: Expected Yields at Different Stages of Peptide Synthesis
| Stage of Synthesis | Expected Purity | Theoretical Yield per Step | Cumulative Yield for a 10-mer | Cumulative Yield for a 20-mer |
| Crude Peptide | 50-80% | 99.0% | ~90.4% | ~81.8% |
| After RP-HPLC Purification | >95% | 99.5% | ~95.1% | ~90.5% |
Note: The overall yield is highly dependent on the peptide sequence. Difficult sequences can result in significantly lower yields.
Table 2: Recommended Starting Parameters for RP-HPLC Purification of this compound
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical), 20 mL/min (semi-preparative) |
| Detection | 214 nm / 280 nm |
| Gradient | 5-65% B over 30 minutes (example, optimization required) |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu strategy)
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).
-
Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (3.95 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates successful coupling. If the test is positive, repeat the coupling step ("double coupling").
-
Repeat: Repeat steps 2-7 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF, then dichloromethane (DCM), and dry it under vacuum.
Protocol 2: Cleavage and Deprotection of this compound from Resin
Caution: Perform this procedure in a well-ventilated fume hood as TFA is highly corrosive.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing Arg and Trp is TFA/TIS/H₂O/EDT (90:5:2.5:2.5, v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange, which is normal.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Incubation: Keep the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Solvent A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Centrifuge the solution to remove any insoluble material.
-
Column Equilibration: Equilibrate the semi-preparative C18 RP-HPLC column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.
-
Injection: Inject the prepared peptide solution onto the column.
-
Elution: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes).
-
Fraction Collection: Collect fractions of 1-2 mL throughout the gradient elution.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify those containing the pure this compound.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.
-
Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound purification.
References
addressing solubility issues of synthetic Tnrnflrfamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues encountered with synthetic Tnrnflrfamide.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why might it be difficult to dissolve?
A1: this compound is a neuropeptide originally identified in lobsters, belonging to the FMRFamide-related peptide (FaRPs) family.[1][2] Like many synthetic peptides, especially those prepared in lyophilized (freeze-dried) powder form, it can present solubility challenges.[3] Key factors influencing its solubility include its amino acid composition (containing both hydrophobic residues like Leucine and Phenylalanine, and charged residues like Arginine), peptide length, and the presence of counterions from synthesis.[4][5]
Q2: I have just received my lyophilized this compound. What is the first step before trying to dissolve it?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature (for at least 15-30 minutes). This prevents condensation of atmospheric moisture inside the vial, which can negatively impact the stability and solubility of the peptide powder. It is also good practice to briefly centrifuge the vial to ensure all the powder is collected at the bottom.
Q3: What is the best initial solvent to try for dissolving this compound?
A3: The recommended starting point for any new peptide is to use a small test amount, not the entire sample. The first solvent to try should be sterile, distilled water or a common biological buffer like phosphate-buffered saline (PBS) at a neutral pH (around 7.4). Create a stock solution at a higher concentration than your final experimental concentration, for example, 1 mg/mL.
Q4: My this compound did not dissolve in water or PBS. What should I do next?
A4: If the peptide is insoluble in neutral aqueous solutions, the next step depends on the peptide's net charge. The sequence this compound contains Arginine (R), a basic amino acid. If the peptide has a net positive charge (is basic), it will be more soluble in an acidic solution. Try dissolving it in a dilute aqueous solution of acetic acid (e.g., 10%) or formic acid (0.1%). If it is still insoluble, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.
Q5: What if my peptide is hydrophobic and still won't dissolve?
A5: If aqueous solutions fail, the peptide is likely hydrophobic and requires an organic solvent. The primary strategy is to first dissolve the peptide in a minimal amount of an organic solvent before slowly adding it to your aqueous buffer.
-
Dimethyl sulfoxide (DMSO) is a powerful and common choice. First, dissolve the peptide completely in a small volume of 100% DMSO. Then, slowly add this stock solution dropwise into your stirring aqueous buffer to the desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration should typically be kept low (e.g., under 0.5%).
-
Dimethylformamide (DMF) is a good alternative, especially for peptides containing Cysteine or Methionine, which can be oxidized by DMSO.
Q6: I see particles in my solution after adding the organic stock to my buffer. What does this mean?
A6: The appearance of cloudiness or precipitate means you have exceeded the peptide's solubility limit in the final aqueous solution. You should try preparing a more dilute final solution. If this occurs, you may need to lyophilize the peptide again before attempting to re-dissolve it in a different solvent system.
Q7: What is a TFA salt and can it affect my experiments?
A7: Trifluoroacetic acid (TFA) is commonly used during peptide synthesis and purification. As a result, synthetic peptides are often supplied as TFA salts, meaning TFA molecules remain ionically bound to the peptide. While residual TFA can enhance the solubility of a peptide, it can also interfere with certain biological assays, such as by lowering the pH or directly affecting cell proliferation. If your assay is highly sensitive, you may need to perform a counterion exchange procedure to replace TFA with a more biocompatible ion like acetate or hydrochloride (HCl).
Troubleshooting Guide
If you are experiencing difficulty dissolving your synthetic this compound, follow this systematic approach.
Step 1: Initial Assessment & Preparation
-
Check Peptide Characteristics : Analyze the amino acid sequence (T-N-R-N-F-L-R-F-amide) to assess its charge and hydrophobicity. The presence of two Arginine (R) residues suggests it will be basic (net positive charge). The presence of Phenylalanine (F) and Leucine (L) contributes to hydrophobicity.
-
Preparation : Before opening, allow the vial to warm to room temperature and centrifuge briefly.
Step 2: Solubility Testing Workflow
Use a small aliquot of your peptide to test solubility in the following solvents sequentially.
References
- 1. Peptide F1, an N-terminally extended analog of FMRFamide, enhances contractile activity in multiple target tissues in lobster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. powerofpeptidesodyssey.com [powerofpeptidesodyssey.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: Tnrnflrfamide Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Tnrnflrfamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps for this compound analysis?
A1: Proper sample preparation is one of the most vital and time-consuming steps, significantly impacting the quality and reproducibility of your MS results.[1] Key considerations include:
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Sample Purity: Samples must be free from salts (e.g., NaCl, K2HPO4), buffers (e.g., TRIS, MOPS), and stabilizers (e.g., glycerol, PEG), which can interfere with ionization and damage the instrument.[2]
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Detergent Removal: Many detergents used during protein extraction are incompatible with mass spectrometry and must be thoroughly removed.[3]
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Peptide Cleanup: After extraction and any enzymatic digestion, peptides should be desalted and purified, often using reversed-phase chromatography (e.g., C18 Zip-tips), to remove contaminants that can cause ion suppression.[3][4]
Q2: I am seeing no peaks in my spectrum. What is the most likely cause?
A2: A complete loss of signal typically points to a singular, significant issue rather than a need for minor parameter optimization. The problem can usually be traced to one of three areas: the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. First, ensure your sample was prepared correctly and that the autosampler is functioning. Next, confirm that the LC pumps are purged and delivering mobile phase correctly. Finally, check the MS ion source to ensure a stable spray is being generated.
Q3: Why is my signal intensity for this compound low?
A3: Poor signal intensity is a common problem in mass spectrometry. Several factors can contribute to this issue:
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Sample Concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.
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Ionization Efficiency: The choice of ionization technique and source parameters significantly impacts signal. Ensure your ion source is properly tuned and calibrated. For neuropeptides, electrospray ionization (ESI) is common.
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Adsorption: Large neuropeptides can adsorb to sample tubes and surfaces, reducing the amount of analyte that reaches the instrument. Using a matrix like digested bovine serum albumin (BSA) or solvents containing trifluoroacetic acid (TFA) and acetonitrile can help block non-specific adsorption.
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Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, suppressing its signal. Improved sample cleanup or chromatographic separation is necessary to mitigate this.
Q4: What kind of fragmentation should I expect from this compound in MS/MS analysis?
A4: this compound is a peptide amide. In collision-induced dissociation (CID), the most common fragmentation involves the cleavage of the amide bond (N-CO), leading to the formation of b- and y-type ions. The presence of the C-terminal amide modification will be reflected in the mass of the y-ion series. The specific fragmentation pattern is useful for confirming the peptide's sequence and identifying any post-translational modifications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Mass Accuracy and Resolution
-
Question: My measured mass for the this compound precursor ion is off by more than 5 ppm, and the peaks are broad. What should I do?
-
Answer:
-
Mass Calibration: The primary cause of poor mass accuracy is often incorrect or infrequent calibration. Perform a fresh mass calibration using the manufacturer's recommended standards for your instrument.
-
Instrument Maintenance: Contaminants on instrument optics or general instrument drift can degrade both mass accuracy and resolution. Follow the recommended maintenance schedule.
-
Check for Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak broadening. Ensure proper sample preparation and column maintenance.
-
Review MS Parameters: For high-resolution instruments like an Orbitrap, ensure the resolution setting is appropriate (e.g., 60,000 for MS1 scans) and that the automatic gain control (AGC) target is not being consistently exceeded, which can cause space-charge effects.
-
Issue 2: High Background Noise or Chemical Interference
-
Question: My mass spectra have very high background noise, making it difficult to identify the this compound peak. What is the source of this noise?
-
Answer:
-
Solvent and Reagent Purity: Ensure you are using high-purity, HPLC-grade or MS-grade solvents and fresh reagents. Contaminants from plastics (plasticizers) or old solvents are a common source of background noise.
-
Sample Contamination: The sample itself may contain interfering substances. Salts, detergents, or polymers like PEG must be removed during sample preparation. Consider performing an additional desalting step.
-
LC System Contamination: The LC system, including tubing, solvent bottles, and the column, can harbor contaminants. Flush the entire system thoroughly with a strong solvent wash (e.g., isopropanol, followed by acetonitrile and water).
-
Gas Leaks: Leaks in the gas supply to the mass spectrometer can introduce atmospheric contaminants and reduce sensitivity. Use a leak detector to check all fittings and connections.
-
Issue 3: Inconsistent Retention Time
-
Question: The retention time for this compound is shifting between injections. How can I stabilize it?
-
Answer:
-
Column Equilibration: Ensure the LC column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a leading cause of retention time drift.
-
Mobile Phase Preparation: Prepare mobile phases fresh and degas them properly. Changes in solvent composition due to evaporation or dissolved gases can affect chromatography.
-
LC Pump Performance: Check for leaks in the LC pump heads or seals, which can cause inconsistent flow rates and pressure fluctuations.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly impact retention times.
-
Experimental Protocols & Data
Protocol 1: Generic Neuropeptide Extraction from Tissue
This protocol provides a general workflow for extracting neuropeptides like this compound from neural tissue.
-
Homogenization: Flash-freeze dissected tissue in liquid nitrogen to prevent degradation. Homogenize the frozen tissue in an extraction buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) using a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.
-
Protein Precipitation: Add a cold organic solvent like acetonitrile to the supernatant to a final concentration of 80% to precipitate larger proteins. Incubate on ice for 30 minutes.
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Final Centrifugation: Centrifuge again to pellet the precipitated proteins. The supernatant now contains the peptide-enriched fraction.
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Drying: Dry the peptide fraction using a vacuum centrifuge.
-
Reconstitution & Cleanup: Reconstitute the dried peptides in a minimal volume of 0.1% TFA and proceed immediately to desalting using a C18 solid-phase extraction (SPE) cartridge or ZipTip.
Protocol 2: LC-MS/MS Analysis
This protocol outlines starting parameters for analyzing this compound on a high-resolution mass spectrometer such as a Thermo Q-Exactive.
-
LC Setup:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of 300 nL/min.
-
-
MS Setup (Data-Dependent Acquisition - DDA):
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Ionization Mode: Positive ESI.
-
MS1 (Full Scan): Acquire scans in the Orbitrap at a resolution of 60,000 over a mass range of m/z 200-2000.
-
AGC Target: Set to 1 x 10^6.
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Maximum Injection Time: 250 ms.
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MS2 (Tandem MS): Acquire tandem mass spectra for the top N (e.g., 10) most abundant precursor ions from the MS1 scan.
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Isolation Window: 2.0 m/z.
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Collision Energy: Use stepped normalized collision energy (NCE) (e.g., 25, 30, 35) to ensure robust fragmentation.
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Dynamic Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds) to increase coverage of lower-abundance peptides.
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Data Presentation: Recommended MS Parameters
The following table summarizes recommended starting parameters for this compound analysis on an Orbitrap-based mass spectrometer. These should be optimized for your specific instrument and sample complexity.
| Parameter | Setting | Rationale & Notes |
| MS1 Scan | ||
| Resolution | 60,000 - 120,000 | High resolution provides accurate mass measurement for precursor ions. |
| AGC Target | 1e6 | Prevents space-charge effects that can degrade mass accuracy. |
| Max Injection Time | 250 ms | Balances ion statistics with cycle time. |
| Scan Range | 200 - 2000 m/z | Covers the expected mass range for most neuropeptides. |
| MS2 Scan (DDA) | ||
| Resolution | 15,000 - 30,000 | Provides accurate mass for fragment ions, aiding in identification. |
| AGC Target | 1e5 | Optimized for fragment ion scans. |
| Max Injection Time | 50 - 100 ms | Shorter injection times allow for faster cycle times and more MS2 scans. |
| Isolation Window | 1.6 - 2.0 m/z | Isolates the target precursor ion for fragmentation. |
| Collision Energy (NCE) | 27 - 35 | Energy required for fragmentation; may need to be optimized for this compound. |
| Dynamic Exclusion | 30 s | Prevents repeated fragmentation of the most abundant peptides. |
Visualizations
Experimental and Troubleshooting Workflows
References
Technical Support Center: Tnrnflrfamide In Situ Hybridization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing in situ hybridization (ISH) to detect Tnrnflrfamide mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal probe length for this compound in situ hybridization?
A1: While smaller probes can be used, larger probes of approximately 1 kilobase (kb) are often preferred as they tend to provide a better signal-to-noise ratio.[1] The level of expression of your target mRNA can be a limiting factor, and smaller probes may not provide a strong enough signal for genes with low expression.[1]
Q2: How can I ensure my probe template is of high quality?
A2: It is recommended to clean your cDNA templates with a phenol/chloroform extraction and re-precipitate them before in vitro transcription.[1] This process helps to remove any contaminants that may interfere with the generation of a good quality probe.[1]
Q3: What are the critical factors to consider during tissue preparation?
A3: Fixation time with paraformaldehyde is a critical step.[1] Both under-fixation and over-fixation can negatively impact the results. For many tissues, fixation in 4% paraformaldehyde in PBS overnight at 4°C is a good starting point, but this may need to be optimized for very small tissues.
Q4: Can I reuse the hybridization solution?
A4: Yes, you can reuse the hybridization solution for 1-2 months if you store it at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background | Probe concentration is too high. | Decrease the concentration of the probe in the hybridization buffer. |
| Hybridization temperature is too low. | Increase the hybridization temperature to improve stringency. | |
| Post-hybridization washes are not stringent enough. | Increase the temperature and/or decrease the salt concentration of the post-hybridization wash buffers. | |
| Inadequate blocking. | Ensure that the blocking step is performed for the recommended time and with the appropriate blocking reagent. | |
| No Signal or Weak Signal | Poor probe quality or degradation. | Verify probe integrity on a gel. Synthesize a fresh probe if necessary. Ensure your cDNA template is clean. |
| Low target mRNA expression. | Consider using a signal amplification method, such as the tyramide signal amplification (TSA) system. | |
| Inefficient tissue permeabilization. | Optimize the proteinase K treatment time and concentration. | |
| Incorrect pH of developing solution. | Ensure the alkaline phosphatase (AP) developing solution is at the optimal pH of 9.8 for efficient signal development. | |
| Non-specific Staining | Cross-hybridization of the probe with other mRNAs. | Design probes with high specificity. Perform a BLAST search to check for potential cross-hybridization. |
| Trapping of reagents in the tissue. | Ensure thorough washing steps between each incubation. | |
| Endogenous enzyme activity. | If using an enzyme-based detection system, perform appropriate quenching steps to block endogenous enzyme activity. |
Experimental Protocol: this compound In Situ Hybridization
This protocol is a general guideline and may require optimization for your specific tissue and experimental setup.
Day 1: Tissue Preparation and Hybridization
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Tissue Fixation : Dissect the tissue and fix in 4% paraformaldehyde in PBS overnight at 4°C.
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Cryoprotection : Cryoprotect the tissue in a 20% sucrose solution before freezing.
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Sectioning : Cut frozen sections and collect them on SuperFrost plus coated slides.
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Acetylation : Acetylate the sections for 10 minutes to reduce non-specific binding.
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Prehybridization : Prehybridize the slides in hybridization solution at 65°C for 1 hour.
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Hybridization Solution Composition : 50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml herring sperm DNA, 50 µg/ml Heparin, 2.5 mM EDTA, 0.1% Tween-20, 0.25% CHAPS.
-
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Probe Preparation and Hybridization :
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Dilute the DIG-labeled this compound probe in hybridization buffer.
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Denature the probe by heating to 80°C for 5 minutes and then chill on ice.
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Apply the probe solution to the tissue sections, cover with a coverslip, and hybridize overnight in a humidified chamber at 65°C.
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Day 2: Washes and Signal Detection
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Post-Hybridization Washes :
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Wash the slides twice for 30 minutes each in a wash buffer at 65°C to remove unbound probe.
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Blocking : Block the sections with a suitable blocking solution for 1 hour.
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Antibody Incubation : Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD) overnight at 4°C.
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Washing : Wash the slides to remove unbound antibody.
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Signal Development :
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For chromogenic detection with AP, incubate in a developing solution containing NBT and BCIP at 37°C until the desired color intensity is reached.
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For fluorescent detection, a tyramide signal amplification system can be used.
-
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Stopping the Reaction and Mounting : Stop the color development by washing in water, then dehydrate and mount the slides.
Data Presentation
Use the following table to summarize your quantitative data for comparison across different experimental conditions.
| Experimental Condition | Number of this compound-positive cells (mean ± SD) | Signal Intensity (arbitrary units, mean ± SD) |
| Control Group | ||
| Treatment Group 1 | ||
| Treatment Group 2 |
Visualizations
Caption: Workflow for this compound in situ hybridization.
References
minimizing background fluorescence in Tnrnflrfamide immunolabeling
Welcome to the technical support center for neuropeptide immunolabeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your Tnrnflrfamide immunolabeling experiments.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence can obscure your target signal, making data interpretation difficult. This guide addresses the most common causes of high background and provides targeted solutions.
Issue 1: High Autofluorescence from the Tissue Itself
Cause: Many tissues contain endogenous molecules like collagen, elastin, lipofuscin, and NADH that fluoresce naturally.[1][2] Aldehyde fixatives (e.g., paraformaldehyde, glutaraldehyde) can also induce autofluorescence by cross-linking proteins.[2][3]
Solutions:
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Quenching Agents: After fixation and before blocking, treat tissues with a quenching agent. Options include Sodium Borohydride (to reduce aldehyde-induced fluorescence), Sudan Black B, or Eriochrome Black T (effective against lipofuscin).[1]
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Perfusion: If possible, perfuse the animal with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.
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Fixation Optimization: Use the lowest concentration of aldehyde fixative and the shortest time necessary for adequate tissue preservation. Glutaraldehyde induces more autofluorescence than paraformaldehyde. Consider switching to organic solvents like ice-cold methanol or ethanol for fixation, especially for cell surface markers.
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Fluorophore Selection: Choose fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as endogenous autofluorescence is weakest at these longer wavelengths.
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Commercial Reagents: Consider using commercially available autofluorescence quenching reagents, such as TrueVIEW™.
Issue 2: Non-Specific Antibody Binding
Cause: The primary or secondary antibodies may bind to sites other than the target antigen due to hydrophobic, ionic, or other intermolecular interactions. This can be caused by inappropriate antibody concentrations, insufficient blocking, or cross-reactivity.
Solutions:
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Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal. An excessively high concentration is a common cause of background.
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Improve Blocking: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). The choice of blocking buffer is critical. Common options include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.
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Sufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Using a buffer with a mild detergent like Tween-20 (e.g., PBS-T) can help.
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Use High-Quality Antibodies: Ensure your primary antibody has high specificity for this compound. Use cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the tissue.
Issue 3: Signal Bleed-Through or Photobleaching
Cause: Photobleaching is the irreversible destruction of fluorophores due to intense light exposure, leading to signal loss. While this is the opposite of high background, improper imaging can create artifacts that obscure results.
Solutions:
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Use Antifade Mounting Media: Mount coverslips with a mounting medium containing antifade reagents (e.g., Vectashield, ProLong Gold). These reagents reduce photobleaching by scavenging free radicals.
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Optimize Microscope Settings: Minimize the exposure time and excitation light intensity to the lowest level that provides a detectable signal. Use neutral density filters to reduce illumination intensity.
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Image Promptly: Visualize samples as soon as possible after labeling when the signal is brightest. If storage is necessary, keep slides in the dark at 4°C.
Frequently Asked Questions (FAQs)
Q1: What is the best fixative to use for neuropeptide immunolabeling to minimize background? A1: Perfusion with 4% paraformaldehyde (PFA) in PBS is a standard and highly recommended starting point for neuropeptides in the central nervous system. It provides good structural preservation. However, since PFA can induce autofluorescence, it's crucial to fix for the minimum time required and consider post-fixation quenching steps with agents like sodium borohydride or glycine.
Q2: How do I choose the right blocking buffer? A2: The ideal blocking buffer depends on your specific antibodies and tissue. A common and effective starting point is 5-10% normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Alternatively, 1-5% Bovine Serum Albumin (BSA) in PBS is widely used. It's important to use high-purity, IgG-free BSA to avoid cross-reactivity.
Q3: My negative control (secondary antibody only) shows high background. What does this mean? A3: This indicates that your secondary antibody is binding non-specifically to the tissue. Potential causes include insufficient blocking, the secondary antibody concentration being too high, or the secondary antibody cross-reacting with endogenous proteins. To resolve this, try increasing the blocking time, using a higher dilution of your secondary antibody, and ensuring you are using a cross-adsorbed secondary antibody.
Q4: Can I reuse my diluted antibody solutions? A4: It is generally not recommended. Repeated use can lead to contamination, degradation of the antibody, and reduced efficacy, which can contribute to inconsistent staining and higher background. For best results, prepare fresh antibody dilutions for each experiment.
Q5: What are the most important controls to include in my experiment? A5: To properly interpret your results and troubleshoot background, you must include the right controls.
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Unstained Control: A tissue section with no antibodies applied. This reveals the baseline level of endogenous autofluorescence.
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Secondary Antibody Only Control: A section incubated with only the secondary antibody. This identifies non-specific binding of the secondary antibody.
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Primary Antibody Only Control: A section with only the primary antibody (if the primary is conjugated). This checks for non-specific binding of the primary.
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Positive Control: A tissue known to express this compound, to confirm the protocol and antibodies are working.
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Negative Control: A tissue known not to express this compound, to confirm antibody specificity.
Data & Protocols
Comparison of Autofluorescence Quenching Methods
| Method | Target of Quenching | Typical Protocol | Pros | Cons |
| Sodium Borohydride | Aldehyde-induced fluorescence | 0.1% in PBS for 10-20 min | Effective for PFA/glutaraldehyde fixatives | Can sometimes damage tissue integrity or epitopes; results can be mixed |
| Sudan Black B | Lipofuscin | 0.1% in 70% ethanol for 10-30 min | Very effective for reducing lipofuscin autofluorescence in aged tissue | Can introduce its own background if not washed thoroughly; less effective against other sources of autofluorescence |
| Ammonium Chloride / Glycine | Free aldehyde groups | 50mM NH4Cl or 0.1M Glycine in PBS for 20-30 min | Gentle on tissue, easy to prepare | May be less effective than stronger quenching agents |
| Commercial Reagents | Broad spectrum (lipofuscin, collagen, RBCs, fixatives) | Varies by manufacturer (e.g., 5 min incubation) | Highly effective, optimized, and reproducible | Higher cost compared to home-brew solutions |
Detailed Experimental Protocol: Indirect Immunofluorescence
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions is essential for each specific antibody and tissue type.
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Tissue Preparation & Fixation:
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Perfuse animal with ice-cold PBS followed by 4% PFA in PBS.
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Dissect and post-fix tissue in 4% PFA overnight at 4°C.
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Cryoprotect by incubating in 30% sucrose in PBS at 4°C until the tissue sinks.
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Embed and freeze the tissue. Cut sections (e.g., 20-40 µm) on a cryostat and mount on slides.
-
-
Antigen Retrieval (If necessary):
-
This step is typically required for formalin-fixed paraffin-embedded tissues but may sometimes improve signal in cryosections.
-
Heat-Induced Epitope Retrieval (HIER) is common. Incubate slides in a retrieval buffer (e.g., citrate buffer pH 6.0) at 95-100°C for 10-20 minutes. Allow to cool slowly.
-
-
Quenching & Permeabilization:
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Wash sections 3x for 5 min in PBS.
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(Optional Quenching Step) Incubate with 0.1M Glycine in PBS for 20 minutes to quench aldehyde autofluorescence.
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Wash 2x for 5 min in PBS.
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Permeabilize sections by incubating with 0.1-0.3% Triton X-100 in PBS (PBS-T) for 10-15 minutes. This allows antibodies to access intracellular antigens.
-
-
Blocking:
-
Incubate sections in a blocking buffer for 1-2 hours at room temperature. A common buffer is 5% normal goat serum and 1% BSA in PBS-T. The serum should be from the host species of the secondary antibody.
-
-
Primary Antibody Incubation:
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Dilute the primary anti-Tnrnflrfamide antibody in the blocking buffer to its optimal concentration.
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Incubate sections with the primary antibody solution, typically overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash sections extensively with PBS-T, for example, 3x for 10 minutes each, to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
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Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 647) in the blocking buffer.
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Incubate sections for 1-2 hours at room temperature, protected from light.
-
-
Final Washes & Counterstaining:
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Wash sections with PBS-T 3x for 10 minutes each, protected from light.
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(Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash once with PBS for 5 minutes.
-
-
Mounting & Imaging:
-
Carefully dry the slide around the section and apply a drop of antifade mounting medium.
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Coverslip, seal the edges, and allow the medium to cure.
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Image using a fluorescence or confocal microscope with appropriate filter sets.
-
Visual Guides
Workflow for Minimizing Background Fluorescence
Troubleshooting Logic for High Background
References
Validation & Comparative
Confirming Tnrnflrfamide Function: A Comparative Guide to RNAi and CRISPR Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA interference (RNAi) and CRISPR-Cas9 technologies for the functional validation of the neuropeptide Tnrnflrfamide. This document outlines the underlying principles, experimental workflows, and quantitative performance of each method, supported by experimental data and detailed protocols.
This compound, an N-terminally extended FMRFamide-related peptide, has been identified as a key neuromodulator, particularly in crustaceans, where it enhances muscle contractility. Elucidating its precise physiological roles is crucial for understanding crustacean neurobiology and may offer insights for novel pest control strategies or aquaculture applications. This guide explores two powerful gene-editing techniques, RNAi and CRISPR, as primary methods for investigating the loss-of-function phenotypes associated with this compound.
At a Glance: RNAi vs. CRISPR for this compound Functional Analysis
| Feature | RNA Interference (RNAi) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA.[1][2] | Permanent gene knockout by introducing double-strand breaks in the DNA.[3] |
| Effect | Transient gene knockdown.[4] | Permanent and heritable gene knockout.[5] |
| Efficiency | Variable, typically achieving 70-90% knockdown. | High, can achieve complete gene knockout. |
| Off-Target Effects | More prone to off-target effects due to partial sequence complementarity. | Lower off-target effects, though still a consideration. |
| Experimental Complexity | Relatively straightforward, especially with in vivo dsRNA injection. | More complex, often requiring embryonic microinjection and generation of mutant lines. |
| Time to Phenotype | Faster, as it targets existing mRNA. | Slower, as it requires the degradation of existing mRNA and protein after gene knockout. |
Delving Deeper: A Quantitative Comparison
| Parameter | RNA Interference (RNAi) | CRISPR-Cas9 | Supporting Data |
| On-Target Efficiency | 50-90% reduction in mRNA levels. | >90% mutation frequency leading to functional knockout. | Studies in invertebrates have shown significant knockdown with dsRNA injection. CRISPR has demonstrated high efficiency in generating knockout lines in crustaceans. |
| Off-Target Mutations | Can affect dozens to hundreds of unintended transcripts. | Fewer off-target sites, with improved Cas9 variants showing even higher fidelity. | Comparative studies have shown that CRISPR has fewer off-target effects than RNAi. |
| Phenotypic Penetrance | Often results in a hypomorphic (partial loss-of-function) phenotype. | Typically results in a null (complete loss-of-function) phenotype. | The degree of knockdown in RNAi can vary between individuals, leading to a range of phenotypes. CRISPR knockouts generally produce more consistent and complete loss-of-function phenotypes. |
Visualizing the Pathways and Processes
This compound Signaling Pathway
Caption: A diagram of the putative this compound signaling pathway.
RNAi Experimental Workflow
Caption: The experimental workflow for this compound knockdown using RNAi.
CRISPR Experimental Workflow
Caption: The experimental workflow for this compound knockout using CRISPR.
Experimental Protocols
RNAi-Mediated Knockdown of this compound
This protocol is adapted from established methods for RNAi in crustaceans.
1. dsRNA Design and Synthesis:
-
Identify a unique 300-500 bp region of the this compound mRNA sequence.
-
Design primers with T7 promoter sequences at the 5' end for in vitro transcription.
-
Synthesize sense and antisense RNA strands using a T7 RNA polymerase kit.
-
Anneal the sense and antisense strands to form dsRNA.
-
Purify and quantify the dsRNA.
2. Animal Preparation and dsRNA Injection:
-
Acclimate adult crustaceans (e.g., shrimp, crayfish) in appropriate tanks.
-
Inject 1-5 µg of dsRNA per gram of body weight into the hemocoel, typically at the base of a walking leg.
-
Use a control group injected with a non-specific dsRNA (e.g., GFP dsRNA).
3. Post-Injection Maintenance and Sample Collection:
-
Maintain animals under standard conditions for 24-72 hours to allow for gene silencing.
-
Collect hemolymph or specific tissues (e.g., muscle, nerve cord) at desired time points.
4. Validation of Knockdown:
-
Extract total RNA from collected tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure this compound mRNA levels relative to a housekeeping gene.
5. Phenotypic Analysis:
-
Conduct physiological assays to assess the effect of this compound knockdown, such as in vitro muscle contraction assays or behavioral observations.
CRISPR-Cas9-Mediated Knockout of this compound
This protocol is based on successful CRISPR-Cas9 gene editing in crustaceans.
1. sgRNA Design and Synthesis:
-
Identify a target site in an early exon of the this compound gene with a downstream Protospacer Adjacent Motif (PAM).
-
Synthesize the single-guide RNA (sgRNA) using an in vitro transcription kit.
2. Cas9-sgRNA Ribonucleoprotein (RNP) Complex Formation:
-
Incubate purified Cas9 protein with the synthesized sgRNA to form the RNP complex.
3. Embryo Collection and Microinjection:
-
Collect freshly fertilized crustacean embryos (one-cell stage).
-
Microinject the Cas9-sgRNA RNP complex into the embryos.
4. Rearing and Screening of F0 Generation:
-
Rear the injected embryos to hatching and then to adulthood (F0 generation).
-
Extract genomic DNA from a small tissue sample (e.g., pleopod) of each F0 individual.
-
Use PCR and Sanger sequencing to screen for individuals carrying mutations at the this compound target site.
5. Establishment of Knockout Lines:
-
Cross F0 individuals carrying mutations with wild-type animals to produce the F1 generation.
-
Screen the F1 generation for heterozygous carriers of the mutation.
-
Interbreed heterozygous F1 individuals to produce the F2 generation, which will include homozygous knockout individuals.
6. Validation of Knockout:
-
Confirm the absence of this compound protein in homozygous knockout animals using techniques such as immunohistochemistry or western blotting, if antibodies are available.
7. Phenotypic Analysis:
-
Perform detailed phenotypic analysis on the homozygous knockout animals to determine the function of this compound.
Conclusion: Choosing the Right Tool for the Job
The choice between RNAi and CRISPR for confirming this compound function depends on the specific research question and available resources. RNAi offers a rapid method for assessing the initial effects of reduced this compound expression. In contrast, CRISPR provides a more definitive approach by creating a complete and heritable loss of gene function, enabling the study of long-term and developmental roles of the neuropeptide. For robust and conclusive findings, a combination of both techniques can be particularly powerful, using RNAi for initial screening and CRISPR for in-depth validation of observed phenotypes.
References
- 1. RNA Interference with Special Reference to Combating Viruses of Crustacea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Delivery methods for CRISPR/Cas9 gene editing in crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Binding: TNRNFLRFamide vs. FMRFamide
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the receptor binding characteristics of two notable RFamide neuropeptides: TNRNFLRFamide, also known as lobster peptide F1, and the archetypal FMRFamide.
While both peptides belong to the same family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, emerging evidence suggests significant differences in their receptor affinity and potency. This guide synthesizes available data to illuminate these differences, offering insights into their potential physiological roles and as targets for therapeutic development.
Quantitative Comparison of Receptor Interaction
Direct comparative binding affinity studies for this compound and FMRFamide in the same species are currently limited in the published literature. However, data from individual studies on these or closely related peptides, along with physiological potency assays, allow for a valuable indirect comparison.
It is crucial to distinguish between binding affinity (Kd or Ki) and potency (EC50 or IC50). Affinity is a measure of the strength of the binding interaction between a ligand and its receptor, with a lower Kd or Ki value indicating a higher affinity. Potency, on the other hand, refers to the concentration of a ligand required to elicit a specific biological response. While often correlated, high affinity does not always translate to high potency, and vice-versa.
The available data strongly suggests that this compound possesses a significantly higher affinity and potency for its target receptors in lobster compared to FMRFamide.
| Peptide | Receptor/Tissue | Species | Binding Affinity (Kd/Ki) | Potency | Reference |
| This compound | Muscle Preparations | Homarus americanus (Lobster) | Not Reported | 3-4 orders of magnitude more potent than FMRFamide | [1] |
| FMRFamide | NPFF2 Receptor | Homo sapiens (Human) | Ki: 10.5 nM | Not Reported | [2] |
| FMRFamide Analog | Optic Lobe Membranes | Loligo pealei (Squid) | Kd: 0.15 nM | Not Reported | |
| FMRFamide Analog | Brain Membranes | Helix aspersa (Snail) | Kd: 14 nM and 245 nM (two sites) | Not Reported |
Note: The potency of this compound is based on physiological assays measuring muscle contraction and is likely indicative of a very low EC50 value.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive binding assay using the filtration method, a standard approach in the field.
I. Membrane Preparation
-
Tissue Homogenization: Tissues (e.g., lobster nerve cord, brain) are dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C.[2]
II. Competitive Binding Assay
-
Incubation Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., 125I-labeled FMRFamide analog), and varying concentrations of the unlabeled competitor ligand (this compound or FMRFamide).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.[2][3]
III. Data Analysis
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
FMRFamide and related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that lead to a physiological response.
FMRFamide Signaling
FMRFamide and its analogs are known to activate GPCRs, often leading to the modulation of adenylyl cyclase activity (and thus cAMP levels) or phospholipase C activity (leading to the generation of inositol trisphosphate and diacylglycerol). These pathways ultimately influence ion channel activity and cellular excitability. In some molluscan species, FMRFamide has been shown to increase cyclic AMP (cAMP) levels.
This compound Signaling
The precise signaling pathway for this compound in lobsters has not been fully elucidated. However, studies have shown that its potent effects on muscle contraction do not appear to involve cyclic AMP or cyclic GMP, suggesting a different downstream signaling cascade compared to some FMRFamide pathways. It is hypothesized to act through a GPCR, leading to modulation of ion channels and intracellular calcium levels, which directly impacts muscle contractility.
Conclusion
References
A Researcher's Guide to TNF Alpha Antibody Specificity Validation
An Objective Comparison of Performance and Methodologies for Reliable Tumor Necrosis Factor-Alpha Detection
For Immediate Release
This guide provides a comprehensive overview and comparison of methodologies for validating the specificity of antibodies targeting Tumor Necrosis Factor-Alpha (TNFα), a critical cytokine in inflammation and immunology research. Given the potential for a typographical error in the initially requested topic "Tnrnflrfamide antibody," and the scarcity of information on this specific peptide, this guide focuses on the widely studied and clinically relevant TNFα. The principles and protocols outlined herein are broadly applicable to antibody validation for other targets.
This publication is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their experimental results through rigorous antibody validation. We present a comparative analysis of commercially available TNFα antibodies, detailed experimental protocols, and an overview of alternative detection methods.
Comparative Analysis of Commercial TNF Alpha Antibodies
The selection of a primary antibody is a critical step in any immunoassay. The following tables summarize key performance indicators for a selection of commercially available TNFα antibodies across various applications. This data has been compiled from manufacturer datasheets and peer-reviewed publications.
Table 1: Comparison of TNFα Antibodies for Western Blot (WB) Applications
| Antibody (Clone/ID) | Host Species | Clonality | Recommended Dilution | Validation Data Highlights |
| Abcam (ab1793) | Mouse | Monoclonal | 1/1000 | Knockout (KO) validated, specific band at ~17 kDa in wild-type lysates and absent in TNFα KO lysates. |
| Cell Signaling Technology (#3707) | Rabbit | Polyclonal | 1/1000 | Detects endogenous levels of both precursor and mature TNFα. Specificity confirmed by treatment of cells with LPS to induce TNFα expression. |
| R&D Systems (MAB610) | Mouse | Monoclonal | 1 µg/mL | Shows a specific band for recombinant human TNFα at approximately 15 kDa. Less than 0.05% cross-reactivity with recombinant human TNFβ, and mouse, rat, and porcine TNFα.[1] |
| Thermo Fisher Scientific (500-P31A-1MG) | Rabbit | Polyclonal | 0.1-0.2 µg/mL | Detection limit for recombinant human TNFα is 1.5-3.0 ng/lane.[2] |
| Novus Biologicals (NB600-1422) | Mouse | Monoclonal | 1:10-1:100 | Detects both natural and recombinant TNFα. Does not cross-react with TNFβ.[3] |
Table 2: Comparison of TNFα Antibodies for Immunohistochemistry (IHC) Applications
| Antibody (Clone/ID) | Host Species | Clonality | Recommended Dilution | Validation Data Highlights |
| Abcam (ab220210) | Mouse | Monoclonal | 1/100 - 1/500 | Validated for use in paraffin-embedded human and rat tissues. |
| Santa Cruz Biotechnology (sc-52746) | Mouse | Monoclonal | 1:50 | Validated for IHC on paraffin-embedded sections. |
| Novus Biologicals (NB600-1422) | Mouse | Monoclonal | 1:10-1:500 | Validated for both frozen and paraffin-embedded sections.[3] |
| Various Rabbit Polyclonals | Rabbit | Polyclonal | Varies | Often used for IHC, but specificity should be carefully validated due to potential for higher background. |
Table 3: Comparison of Commercial TNFα ELISA Kits
| Kit (Manufacturer) | Assay Type | Detection Range | Sensitivity | Sample Types |
| R&D Systems (Quantikine) | Sandwich ELISA | 15.6 - 1000 pg/mL | < 5.5 pg/mL | Cell culture supernates, serum, plasma |
| Abcam (SimpleStep ELISA) | Sandwich ELISA | 4.69 - 300 pg/mL | 1.3 pg/mL | Cell culture supernates, serum, plasma, urine |
| Thermo Fisher Scientific (Human TNF alpha ELISA Kit) | Sandwich ELISA | 15.6 - 1000 pg/mL | < 4 pg/mL | Cell culture supernates, serum, plasma |
| RayBiotech (Human TNF alpha ELISA Kit) | Sandwich ELISA | 30 pg/ml - 2000 pg/mL | 30 pg/mL | Cell culture supernates, plasma, serum, and lysate samples.[4] |
Experimental Protocols for Antibody Specificity Validation
Rigorous validation of antibody specificity is paramount for reliable data. Below are detailed protocols for standard immunoassays used to assess TNFα antibody performance.
Western Blot Protocol for TNFα Detection
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
2. Gel Electrophoresis and Transfer:
-
Separate protein lysates on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary TNFα antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A specific antibody should detect a band at approximately 17 kDa for the mature, soluble form of TNFα and a band at ~26 kDa for the transmembrane precursor.
Immunohistochemistry (IHC) Protocol for TNFα Staining in Paraffin-Embedded Tissues
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes. Allow slides to cool.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.
-
Incubate with the primary TNFα antibody overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash, then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as DAB, and monitor under a microscope.
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for TNFα Quantification
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for TNFα overnight at 4°C.
2. Blocking:
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate. Add a biotinylated detection antibody and incubate for 1-2 hours.
-
Wash the plate. Add streptavidin-HRP and incubate for 20-30 minutes.
-
Wash the plate. Add a TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve to determine the concentration of TNFα in the samples.
Visualizing the Validation Workflow
A comprehensive validation of antibody specificity involves multiple experimental approaches to build a strong body of evidence. The following diagram illustrates a recommended workflow.
Caption: A comprehensive workflow for TNFα antibody specificity validation.
Alternatives to Conventional Antibodies
While antibodies are the workhorses of immunoassays, alternative affinity reagents and detection methods are emerging.
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. Aptamer-based biosensors have been developed for the detection of TNFα with limits of detection in the picomolar to femtomolar range.
-
Mass Spectrometry (MS): MS-based methods, such as multiple reaction monitoring (MRM), offer a highly specific and quantitative approach for protein detection without the need for antibodies. Immunoaffinity enrichment coupled with LC-MS/MS can achieve low limits of quantification for TNFα in biological samples.
-
Quenchbody (Q-body): This is a fluorescent immunoprobe that can rapidly detect antigens. Q-bodies based on the adalimumab antibody have been developed for the detection of TNFα.
By employing rigorous validation strategies and considering alternative technologies, researchers can ensure the reliability and reproducibility of their findings in the complex and critical field of TNFα biology.
References
A Comparative Analysis of Tnrnflrfamide and Other Insect Cardioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioactive effects of Tnrnflrfamide, a member of the FMRFamide-like peptide (FaLP) family found in the mealworm beetle Tenebrio molitor, with other significant insect cardioactive peptides. The comparative analysis includes quantitative data on the potency and effects of these peptides, detailed experimental methodologies for assessing their activity, and visualizations of their putative signaling pathways.
Introduction to Insect Cardioactive Peptides
Insects possess a diverse array of neuropeptides that regulate critical physiological processes, including cardiac function. These cardioactive peptides can modulate heart rate (chronotropic effects) and contraction strength (inotropic effects), ensuring proper hemolymph circulation. This guide focuses on four key peptides: this compound and the broader class of FMRFamide-like peptides (FaLPs), the foundational FMRFamide, the stimulatory pentapeptide Proctolin, and the inhibitory peptide Myosuppressin. Understanding the distinct and overlapping effects of these peptides is crucial for basic physiological research and for the development of novel insecticides with specific modes of action.
Quantitative Comparison of Cardioactive Effects
The following tables summarize the quantitative effects of this compound and other selected cardioactive peptides on insect heart preparations. The data are compiled from various studies and presented to facilitate a direct comparison of their potency and physiological actions.
| Peptide | Insect Species | Preparation | Threshold Concentration | Chronotropic Effect | Inotropic Effect | Reference(s) |
| This compound | Locusta migratoria (Locust) | Semi-isolated heart | 10⁻¹⁰ - 10⁻⁹ M | Cardioexcitatory | Positive | [1] |
| FMRFamide | Locusta migratoria (Locust) | Semi-isolated heart | 10⁻⁷ M | Cardioexcitatory | Positive | [1] |
| Proctolin | Periplaneta americana (Cockroach) | Antenna-heart | 10⁻¹⁰ M | Cardioacceleratory (up to 450% increase) | Not specified | [2] |
| Proctolin | Tenebrio molitor (Mealworm) | Semi-isolated heart | > 10⁻⁷ M (inactive at lower concentrations) | Cardiostimulatory (only at higher concentrations) | Not specified | [3] |
| Myosuppressin | Drosophila melanogaster (Fruit fly) | Pupal heart | ~10⁻⁹ M | Cardioinhibitory | Negative | [4] |
| Myosuppressin | Zophobas atratus (Giant mealworm) | Semi-isolated heart | Not specified | Cardioinhibitory | Negative | |
| Cardioacceleratory Peptide 2 (CAP2) | Manduca sexta (Tobacco hawkmoth) | In vivo | ~0.05 ANC equivalents | Cardioacceleratory | Not specified |
Table 1: Comparative Potency and Effects of Cardioactive Peptides on Insect Hearts. Note: Threshold concentrations and the magnitude of effects can vary between different insect species and experimental preparations. ANC equivalent refers to the total amount of peptide found in the abdominal portion of the ventral nerve cord of a single pharate adult.
| Peptide | Insect Species | Visceral Muscle | Effect | Reference(s) |
| NSNFLRFa (a Tenebrio FaLP) | Tenebrio molitor | Hindgut, Oviduct, Ejaculatory Duct | Myostimulatory | |
| Proctolin | Periplaneta americana | Hindgut, Oviduct | Myostimulatory | |
| Myosuppressin | Drosophila melanogaster | Gut | Myoinhibitory | |
| Cardioacceleratory Peptide 2 (CAP2) | Manduca sexta | Hindgut | Myostimulatory |
Table 2: Myotropic Effects of Cardioactive Peptides on Other Visceral Muscles. The effects on other muscle types can provide insights into the broader physiological roles of these peptides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the semi-isolated insect heart bioassay used to quantify the cardioactive effects of peptides.
Semi-Isolated Insect Heart Bioassay
This in vitro technique allows for the direct measurement of peptide effects on heart rate and contractility, isolated from systemic physiological inputs.
1. Insect Dissection and Heart Preparation:
-
An adult insect (e.g., Tenebrio molitor, Periplaneta americana) is anesthetized by chilling.
-
The insect is pinned dorsal side up in a dissecting dish lined with a silicone elastomer.
-
The dorsal cuticle, along with associated fat body and tracheae, is carefully removed to expose the dorsal vessel (heart).
-
The heart is left attached to the abdominal segments to maintain its structural integrity and connections to the alary muscles.
-
The preparation is continuously superfused with an appropriate physiological saline (e.g., insect Ringer's solution).
2. Recording of Heart Contractions:
-
Heart movements are typically recorded using an impedance converter. Two fine silver or insulated copper wires are placed near the heart, and changes in impedance due to the movement of the hemolymph and heart muscle during contraction are recorded.
-
Alternatively, an optocardiographic method can be used, where a light source is directed at the heart, and a photodetector measures changes in light transmission or reflection as the heart beats.
-
For inotropic measurements, a force transducer can be attached to the heart to directly measure the force of contraction.
3. Peptide Application:
-
Synthetic peptides are dissolved in the physiological saline to create stock solutions.
-
Serial dilutions are prepared to test a range of concentrations.
-
The peptide solutions are applied to the heart preparation via the superfusing saline. A baseline heart rate is established before peptide application.
-
The preparation is exposed to each concentration for a set period, followed by a washout period with saline to allow the heart rate to return to baseline before the next application.
4. Data Analysis:
-
The frequency of heartbeats (chronotropic effect) is determined by counting the number of contractions over a specific time interval.
-
The amplitude of the recorded signal or the force measured by the transducer is used to quantify the inotropic effect.
-
Dose-response curves are generated by plotting the change in heart rate or contraction amplitude against the peptide concentration. From these curves, parameters such as the threshold concentration and the EC50 (half-maximal effective concentration) can be determined.
Signaling Pathways
The cardioactive peptides discussed in this guide primarily exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of cardiac muscle cells. The activation of these receptors triggers intracellular signaling cascades that ultimately modulate muscle contraction.
Figure 1: Generalized Signaling Pathway for Cardioactive Peptides.
The specific downstream effects depend on the G-protein subtype activated:
-
This compound and other FaLPs: These peptides are known to activate GPCRs, leading to modulation of muscle activity through changes in Ca²⁺ influx.
-
Proctolin: The proctolin receptor is a GPCR. Its signaling pathway has been linked to the phosphatidylinositol (PI) second messenger system and a reduction in K⁺ conductance, leading to membrane depolarization and increased excitability.
-
Myosuppressins: These peptides also act via GPCRs to decrease cardiac contractility. The signaling pathway is thought to involve interactions that inhibit the processes leading to muscle contraction.
-
Cardioacceleratory Peptides (CAPs): The cardiostimulatory effects of CAPs are mediated by an increase in intracellular inositol 1,4,5-trisphosphate (InsP3).
Figure 2: Experimental Workflow for the Semi-Isolated Heart Bioassay.
Conclusion
This compound and other FMRFamide-like peptides are potent cardioexcitatory agents in insects, often exhibiting higher potency than the foundational FMRFamide peptide. Their effects are generally stimulatory, increasing both the rate and force of heart contractions. In contrast, other classes of cardioactive peptides, such as myosuppressins, exert inhibitory effects. Proctolin is a potent cardioaccelerator in some species but shows species-specific activity. The diverse actions of these peptides highlight the complexity of cardiac regulation in insects and underscore the potential for targeting their specific receptors and signaling pathways for pest management strategies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other novel cardioactive peptides.
References
- 1. Delayed pharmacological effects of proctolin and CCAP on heartbeat in pupae of the tobacco hornworm, <i>Manduca sexta</… [ouci.dntb.gov.ua]
- 2. The role of proctolin in the antenna-heart beat acceleration of Periplaneta americana (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further studies on proctolin analogues modified in position 2 of the peptide chain and their influence on heart-beat frequency of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity and immunochemical data provide evidence of developmental- and tissue-specific myosuppressin signaling - PMC [pmc.ncbi.nlm.nih.gov]
comparative genomics of the Tnrnflrfamide gene in invertebrates
A Comparative Genomic Guide to the Tachykinin-Related Neuropeptide (TKRP) Gene Family in Invertebrates
Introduction
Tachykinin-related peptides (TKRPs) are a widespread family of neuropeptides that play crucial roles in a variety of physiological processes in both vertebrates and invertebrates.[1][2][3] In invertebrates, these peptides are involved in functions such as muscle contraction, sensory processing, and hormone regulation.[4][5] This guide provides a comparative overview of the genomics of the TKRP gene family in invertebrates, focusing on gene structure, peptide sequences, receptor signaling, and the experimental methodologies used for their characterization.
I. Comparative Analysis of Invertebrate Tachykinin-Related Peptides
Invertebrate TKRPs are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Y-Arg-NH2, where X and Y are variable residues. This is analogous to the vertebrate tachykinin consensus sequence, -Phe-X-Gly-Leu-Met-NH2. The number of TKRPs encoded by a single precursor gene can vary significantly between species. For instance, the cDNA of the echiuroid worm, Urechis unicinctus, encodes a precursor protein containing seven distinct TKRPs.
Table 1: Examples of Tachykinin-Related Peptides Identified in Various Invertebrate Species
| Species | Peptide Name | Peptide Sequence |
| Locusta migratoria (Locust) | Lom-TK-I | APLSGFYGVR-NH2 |
| Lom-TK-II | GPSGFYGVR-NH2 | |
| Lom-TK-III | GVSGFYGVR-NH2 | |
| Lom-TK-IV | APSGFYGVR-NH2 | |
| Urechis unicinctus (Echiuroid Worm) | Urechistachykinin I | LRQSQF-V-GSR-NH2 |
| Urechistachykinin II | AAGMGF-F-GAR-NH2 | |
| Drosophila melanogaster (Fruit Fly) | DTK-1 | APLAGFYGVR-NH2 |
| DTK-2 | GPSGFYGVR-NH2 | |
| DTK-3 | TPAQGFYGVR-NH2 | |
| DTK-4 | SPASGFYGVR-NH2 | |
| DTK-5 | APGAMGFYGVR-NH2 | |
| DTK-6 | NPAFAGFYGVR-NH2 | |
| Stomoxys calcitrans (Stable Fly) | STKR | - |
| Aedes aegypti (Yellow Fever Mosquito) | Sialokinin I | NTGDKFYGLM-NH2 |
| Sialokinin II | DTGDKFYGLM-NH2 | |
| Octopus vulgaris (Common Octopus) | Oct-TK I | EEEPLPFYGLM-NH2 |
| Oct-TK II | ESEPGFYGLM-NH2 |
Note: This table presents a selection of identified peptides and is not exhaustive. Sequences are derived from information within the provided search results. The C-terminal "-NH2" indicates amidation, a common post-translational modification of these peptides.
II. Tachykinin-Related Peptide Receptors and Signaling
Invertebrate TKRPs exert their effects by binding to specific G-protein coupled receptors (GPCRs). To date, several such receptors have been identified and characterized in various invertebrate species, including the fruit fly (Drosophila melanogaster), the stable fly (Stomoxys calcitrans), and the echiuroid worm (Urechis unicinctus). These invertebrate TKRP receptors share significant sequence homology with their mammalian counterparts, with amino acid identities ranging from 35% to 48%.
The activation of invertebrate TKRP receptors typically initiates a well-defined intracellular signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels. In some instances, stimulation of adenylate cyclase has also been observed.
Signaling Pathway Diagram
Caption: Tachykinin-related peptide signaling pathway in invertebrates.
III. Experimental Protocols
The study of the TKRP gene family in invertebrates employs a range of molecular and cellular techniques.
Identification and Sequencing of TKRPs and their Genes
-
Peptide Purification and Sequencing:
-
Homogenize tissue samples (e.g., central nervous system, gut) in an appropriate extraction buffer.
-
Perform solid-phase extraction to enrich for peptides.
-
Fractionate the peptide extract using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Assay fractions for biological activity (e.g., myotropic activity on insect hindgut).
-
Sequence the active peptides using Edman degradation or mass spectrometry.
-
-
cDNA Cloning:
-
Extract total RNA from relevant tissues.
-
Synthesize cDNA using reverse transcriptase.
-
Design degenerate primers based on conserved regions of known TKRPs or their receptors.
-
Perform polymerase chain reaction (PCR) to amplify the target cDNA.
-
Clone the PCR product into a suitable vector and sequence.
-
Use 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.
-
Gene Expression Analysis
-
In Situ Hybridization:
-
Synthesize a labeled antisense RNA probe complementary to the target mRNA.
-
Fix and permeabilize tissue sections.
-
Hybridize the probe to the tissue sections.
-
Wash to remove unbound probe.
-
Detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.
-
Visualize the localization of the mRNA under a microscope.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA and synthesize cDNA as described above.
-
Design gene-specific primers for the target gene and a reference gene.
-
Perform PCR in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Monitor fluorescence in real-time to quantify the amount of amplified product.
-
Normalize the expression of the target gene to the reference gene to determine relative expression levels.
-
Functional Characterization of Receptors
-
Heterologous Expression and Functional Assays:
-
Clone the full-length coding sequence of the TKRP receptor into an expression vector.
-
Express the receptor in a heterologous system, such as Xenopus laevis oocytes or cultured insect cells (e.g., Drosophila S2 cells).
-
For Xenopus oocytes, use two-electrode voltage clamp to measure changes in membrane potential upon application of synthetic TKRPs.
-
For cultured cells, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2) and measure changes in intracellular calcium concentration upon peptide application using a fluorescence plate reader or microscope.
-
Alternatively, measure the production of inositol triphosphate (IP3) using a commercially available assay kit.
-
Experimental Workflow Diagram
Caption: Workflow for TKRP gene family characterization.
IV. Evolutionary Considerations
The presence of TKRPs and their receptors across a wide range of invertebrate phyla suggests an ancient evolutionary origin for this signaling system. The structural similarities between invertebrate and vertebrate tachykinin systems, including conserved peptide motifs and receptor signaling pathways, point to a common ancestral gene. Gene duplication events throughout evolution have likely contributed to the diversification of TKRPs and their functions within different invertebrate lineages.
V. Conclusion
The comparative genomic study of the Tachykinin-related neuropeptide family in invertebrates reveals a highly conserved and functionally diverse signaling system. Further research, particularly in a broader range of invertebrate taxa, will continue to illuminate the evolutionary history and physiological significance of these important neuropeptides. The methodologies outlined in this guide provide a robust framework for the ongoing investigation into the genomics and function of the TKRP gene family.
References
- 1. researchgate.net [researchgate.net]
- 2. Tachykinin-related peptides and their receptors in invertebrates: a current view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A General Protocol
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While specific protocols exist for well-characterized substances, the disposal of novel or less-common compounds like Tnrnflrfamide requires a more cautious and generalized approach due to the absence of specific safety data. No specific Safety Data Sheet (SDS) or disposal guidelines for a chemical named "this compound" are publicly available. The following information provides a general framework for the safe handling and disposal of such research chemicals.
It is critical to understand that without a specific SDS, the exact hazards of this compound remain unknown. An SDS provides crucial information regarding a chemical's properties, including its physical and chemical hazards, handling and storage precautions, and appropriate disposal methods. In the absence of this document, the compound must be treated as hazardous.
General Waste Disposal Protocol for Research Chemicals
For any novel or uncharacterized chemical, a conservative approach to disposal is essential. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department. They are equipped to perform a risk assessment and provide specific guidance on the proper disposal procedures in accordance with local and federal regulations.
Key Steps for Disposal:
-
Contact EHS: The first and most critical step is to contact your institution's EHS office. Provide them with all available information about the chemical, including its structure, synthesis route, and any known or suspected properties.
-
Segregate Waste: Keep the waste containing the novel compound separate from other chemical waste streams.
-
Proper Labeling: Clearly label the waste container with the chemical name ("this compound"), the principal investigator's name, the lab location, and the date. Indicate that the hazards are unknown.
-
Secure Containment: Ensure the waste is stored in a compatible, sealed, and leak-proof container.
-
Follow EHS Instructions: Adhere strictly to the disposal instructions provided by the EHS department. They will arrange for the collection and proper disposal by a certified hazardous waste management company.
Potential Hazards Based on Similar Compounds
While no data exists for this compound, examining the safety data for structurally related or similarly named research chemicals can provide an indication of potential hazards to be aware of during handling and storage. It is crucial to reiterate that this information is for general awareness and should not be considered a substitute for a specific risk assessment for this compound.
| Hazard Classification | Potential Effects | Source Compounds (for reference) |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | 3-(Trifluoromethyl)benzamide, Nudifloramide |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | 3-(Trifluoromethyl)benzamide, Nudifloramide |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | A compound with a similar name |
| Specific Target Organ Toxicity | May cause respiratory irritation or drowsiness/dizziness. | 3-(Trifluoromethyl)benzamide, Nudifloramide, Rufinamide |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | A compound with a similar name |
Disclaimer: This table is for illustrative purposes only and is based on data for other chemical compounds. The actual hazards of this compound may differ significantly.
Experimental Workflow for Safe Disposal
The following diagram illustrates a logical workflow for the safe management and disposal of a novel research chemical for which a Safety Data Sheet is not available. This process prioritizes safety and regulatory compliance.
By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of novel compounds, thereby protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
